molecular formula C10H7ClO3 B3037897 3-(2-Chlorophenyl)oxolane-2,5-dione CAS No. 66041-30-3

3-(2-Chlorophenyl)oxolane-2,5-dione

Cat. No.: B3037897
CAS No.: 66041-30-3
M. Wt: 210.61 g/mol
InChI Key: XYQWSLDOLWQXFW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)oxolane-2,5-dione is a cyclic anhydride derivative featuring an oxolane-2,5-dione core substituted at the 3-position with a 2-chlorophenyl group. This structure places it as a key synthetic intermediate and building block in organic and medicinal chemistry research, particularly for the development of compounds with potential central nervous system (CNS) activity. While direct biological data for this specific oxolane-dione is limited, its close structural analogs, specifically pyrrolidine-2,5-diones (succinimides) with a 2-chlorophenyl moiety, have demonstrated significant pharmacological promise in scientific studies. Research on these analogs has identified them as potent anticonvulsant agents. For example, one study found that a 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative exhibited more effective median effective dose (ED50) and protective index values than the reference drug valproic acid in maximal electroshock (MES) and psychomotor (6 Hz) seizure models in mice . Another series of hybrid pyrrolidine-2,5-dione compounds showed broad-spectrum activity in various seizure models and were also effective in models of neuropathic pain . The mechanism of action for these active analogs is considered complex and multi-targeted, potentially involving the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels . The presence of the chlorophenyl substituent is a key structural feature that influences the compound's electronic properties and lipophilicity, which can enhance blood-brain barrier penetration and interaction with biological targets. As a reagent, this compound is valuable for exploring structure-activity relationships and synthesizing novel chemical entities for preclinical research. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQWSLDOLWQXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274984
Record name 3-(2-Chlorophenyl)dihydro-2,5-furandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66041-30-3
Record name 3-(2-Chlorophenyl)dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66041-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Chlorophenyl)oxolane-2,5-dione is a sparsely documented compound. Consequently, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to infer its chemical properties, synthesis, and potential biological activities. All predicted data should be confirmed through empirical investigation.

Introduction

This compound, also known as 2-(2-chlorophenyl)succinic anhydride, is a substituted cyclic dicarboxylic anhydride. Its structure, featuring a reactive anhydride ring and a chlorinated phenyl group, suggests a potential for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications in research and development, particularly in medicinal chemistry.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining its constituent parts and related molecules. The presence of the chlorophenyl group is expected to increase its molecular weight, melting point, and lipophilicity compared to the parent succinic anhydride.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Appearance White to off-white crystalline solidBased on analogous substituted succinic anhydrides.
Melting Point 53-55 °C (for Phenylsuccinic anhydride)The melting point is likely to be in a similar range to phenylsuccinic anhydride, with some variation due to the chloro-substitution.
Boiling Point > 190 °C at reduced pressureBased on the boiling point of phenylsuccinic anhydride (191-192 °C/12 mmHg).
Solubility Soluble in aprotic organic solvents (e.g., THF, CH₂Cl₂, acetone); reacts with protic solvents (e.g., water, alcohols).General solubility of cyclic anhydrides.

Synthesis

The most probable synthetic route to this compound is through the dehydration of its corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of phenylsuccinic anhydride.

Materials:

  • 2-(2-chlorophenyl)succinic acid

  • Acetyl chloride or Acetic anhydride

  • Toluene (or another suitable aprotic solvent for azeotropic water removal)

  • Anhydrous diethyl ether (for crystallization)

Procedure:

  • A solution of 2-(2-chlorophenyl)succinic acid in toluene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • An excess of a dehydrating agent, such as acetyl chloride or acetic anhydride, is added to the flask.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • After the reaction is complete (no more water is collected), the mixture is cooled to room temperature.

  • The toluene and excess dehydrating agent are removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from a suitable solvent, such as anhydrous diethyl ether, to yield this compound as a crystalline solid.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start 2-(2-chlorophenyl)succinic acid reagents + Dehydrating Agent (e.g., Acetyl Chloride) in Toluene start->reagents 1. reflux Reflux with Azeotropic Removal of Water reagents->reflux 2. workup Solvent Removal (Rotary Evaporation) reflux->workup 3. purification Recrystallization (Anhydrous Ether) workup->purification 4. product This compound purification->product 5. G cluster_fc Friedel-Crafts Acylation Mechanism reactants This compound + Benzene + AlCl₃ acylium Formation of Acylium Ion Intermediate reactants->acylium attack Electrophilic Attack by Benzene acylium->attack sigma Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation and Catalyst Regeneration sigma->deprotonation product 4-oxo-4-phenyl-2-(2-chlorophenyl)butanoic acid deprotonation->product

Spectroscopic and Synthetic Profile of 3-(2-Chlorophenyl)oxolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-(2-Chlorophenyl)oxolane-2,5-dione. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 3-phenyl-oxolane-2,5-dione (phenylsuccinic anhydride), to provide a predictive spectroscopic profile. The experimental protocol is based on established methods for the synthesis of similar succinic anhydride derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for phenylsuccinic anhydride and take into account the expected electronic effects of the chlorine substituent on the phenyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.3Multiplet4HAromatic protons (C₆H₄Cl)
~4.2Doublet of Doublets1HCH-Ar
~3.4Doublet of Doublets1HCH₂ (diastereotopic)
~3.0Doublet of Doublets1HCH₂ (diastereotopic)

Solvent: CDCl₃. The chemical shifts for the aromatic protons are expected to be slightly different from phenylsuccinic anhydride due to the presence of the electron-withdrawing chlorine atom. The exact splitting patterns for the aliphatic protons will depend on the coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~173C=O (anhydride)
~170C=O (anhydride)
~135-127Aromatic Carbons (C₆H₄Cl)
~45CH-Ar
~35CH₂

Solvent: CDCl₃. The carbonyl carbons and the aromatic carbons will show distinct signals. The presence of chlorine may slightly shift the aromatic carbon signals compared to the unsubstituted phenyl ring.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2900-2800Aliphatic C-H stretch
~1860 & ~1780Anhydride C=O stretch (symmetric and asymmetric)
~1600, ~1480Aromatic C=C stretch
~1250C-O-C stretch (anhydride)
~750C-Cl stretch

The characteristic anhydride carbonyl stretches are the most prominent features in the IR spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zFragment
~210/212[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
~166/168[M - CO₂]⁺
~139[C₇H₄Cl]⁺
~111[C₆H₄Cl]⁺

The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl.

Experimental Protocols

This section outlines a plausible two-step synthesis for this compound, starting from 2-chlorobenzaldehyde and diethyl succinate via a Stobbe condensation, followed by cyclization.

Synthesis of 2-(2-Chlorophenyl)succinic Acid

The initial step involves a Stobbe condensation between 2-chlorobenzaldehyde and diethyl succinate to form an alkylidene succinic acid monoester, which is then reduced and hydrolyzed to the target succinic acid.[1][2][3]

Materials:

  • 2-Chlorobenzaldehyde

  • Diethyl succinate

  • Potassium tert-butoxide

  • Toluene (anhydrous)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium amalgam or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Sodium hydroxide

Procedure:

  • A solution of potassium tert-butoxide in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of 2-chlorobenzaldehyde and diethyl succinate is added dropwise to the stirred potassium tert-butoxide solution at a temperature maintained below 25 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting mixture is then acidified with dilute hydrochloric acid, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude monoester.

  • The crude monoester is then subjected to reduction. This can be achieved either by using sodium amalgam in ethanol or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Following the reduction, the resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 2-(2-chlorophenyl)succinic acid.

  • The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to afford the pure dicarboxylic acid.[4]

Synthesis of this compound

The final step is the cyclization of the synthesized 2-(2-chlorophenyl)succinic acid to the corresponding anhydride using a dehydrating agent.[5][6][7]

Materials:

  • 2-(2-Chlorophenyl)succinic acid

  • Acetyl chloride or Acetic anhydride

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, 2-(2-chlorophenyl)succinic acid is mixed with an excess of acetyl chloride or acetic anhydride.

  • The mixture is gently heated under reflux until the solid succinic acid derivative is completely dissolved. This typically takes 1-2 hours.

  • The reaction mixture is then allowed to cool to room temperature, during which the anhydride product may start to crystallize.

  • The solution is further cooled in an ice bath to maximize the precipitation of the product.

  • The crystalline this compound is collected by vacuum filtration.

  • The collected solid is washed with cold, anhydrous diethyl ether to remove any residual acetic acid and acetyl chloride/acetic anhydride.

  • The product is then dried in a vacuum desiccator to yield the pure anhydride.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow Reactant1 2-Chlorobenzaldehyde Reagent1 1. KOBu-t, Toluene 2. Reduction 3. NaOH, H₃O⁺ Reactant1->Reagent1 Reactant2 Diethyl Succinate Reactant2->Reagent1 Intermediate1 2-(2-Chlorophenyl)succinic Acid Reagent2 Acetyl Chloride or Acetic Anhydride Intermediate1->Reagent2 Product This compound Reagent1->Intermediate1 Stobbe Condensation & Hydrolysis Reagent2->Product Dehydration/ Cyclization

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, presents a molecule of interest for various applications in chemical synthesis and potentially in the pharmaceutical sciences. Understanding its solubility and stability is paramount for its effective handling, formulation, and development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical physicochemical parameters.

Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." The structure of this compound, featuring a polar oxolane-2,5-dione ring and a nonpolar chlorophenyl group, suggests a nuanced solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)[1][2]HighThe polar nature of the dione ring will interact favorably with these solvents.
Polar Protic Water, Ethanol, MethanolLow to ModerateThe nonpolar chlorophenyl group will limit solubility in highly polar protic solvents like water. Some solubility is expected in alcohols due to hydrogen bonding potential with the carbonyl oxygens.
Nonpolar Toluene, Hexane, Diethyl etherLow to ModerateThe chlorophenyl group will contribute to some solubility in nonpolar solvents, but the polar dione ring will limit extensive dissolution.
Aqueous Acidic Dilute HClLowThe compound lacks a basic functional group that would be protonated to form a more soluble salt.
Aqueous Basic Dilute NaOH, NaHCO₃High (with reaction)The anhydride ring is susceptible to hydrolysis under basic conditions, leading to the formation of a water-soluble carboxylate salt. This is a chemical reaction, not simple dissolution.

Experimental Protocol for Solubility Determination

A precise determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantitative solubility assessment.

Materials and Equipment
  • This compound (high purity)

  • A range of solvents (as listed in Table 1)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Shake at constant temperature B->C D Centrifuge C->D E Withdraw and dilute supernatant D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and formulation. The primary degradation pathway for cyclic anhydrides is hydrolysis.

Table 2: Factors Affecting the Stability of this compound

FactorEffect on StabilityRationale
Moisture/Humidity Decreases stabilityThe anhydride ring is susceptible to hydrolysis, which is accelerated in the presence of water.[3]
pH Less stable at high and low pHHydrolysis is catalyzed by both acid and base. The rate of hydrolysis is generally faster under basic conditions due to the formation of the more nucleophilic hydroxide ion.
Temperature Decreases stabilityAs with most chemical reactions, the rate of hydrolysis increases with temperature.
Light Potential for degradationWhile the oxolane-2,5-dione ring itself is not a strong chromophore, the chlorophenyl group may absorb UV light, potentially leading to photolytic degradation.

Experimental Protocol for Stability Testing

A comprehensive stability study should be conducted according to established guidelines (e.g., ICH guidelines) to determine the re-test period or shelf-life and recommended storage conditions.

Materials and Equipment
  • This compound (high purity)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate packaging materials

  • HPLC system with a stability-indicating method

Procedure
  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., high temperature, high humidity, acidic and basic solutions, oxidation, and light) to identify potential degradation products and pathways.

  • Formal Stability Study:

    • Store samples of this compound in the proposed packaging at various long-term, intermediate, and accelerated storage conditions as per ICH guidelines (e.g., 25 °C/60% RH, 30 °C/65% RH, 40 °C/75% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

  • Data Analysis: Analyze the data to determine the rate of degradation and establish a re-test period or shelf-life.

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis A Develop Stability-Indicating Method B Package Compound A->B C Long-Term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Photostability B->E F Withdraw Samples at Intervals C->F D->F E->F G Analyze Assay & Degradants (HPLC) F->G H Determine Degradation Rate G->H I Establish Shelf-Life H->I

Caption: General workflow for a formal stability study.

Conclusion

References

Reactivity of 3-(2-Chlorophenyl)oxolane-2,5-dione with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(2-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, possesses a highly reactive cyclic anhydride functional group. The presence of the 2-chlorophenyl substituent is anticipated to modulate the reactivity of the anhydride ring through both steric and electronic effects. Acid anhydrides are valuable intermediates in organic synthesis, known to react with a variety of nucleophiles to form stable amide and ester linkages, making them useful in the development of pharmaceuticals and other bioactive molecules. This guide will focus on the primary reactions of this compound with common nucleophiles, such as amines, alcohols, and water.

Core Reactivity Principles

The fundamental reaction mechanism for succinic anhydrides with nucleophiles is a nucleophilic acyl substitution.[1][2] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the carboxylate group, which is a good leaving group.[3]

Influence of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group at the 3-position of the oxolane-2,5-dione ring is expected to influence the reactivity in two primary ways:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect will draw electron density away from the anhydride ring, increasing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack. This is expected to increase the reaction rate compared to unsubstituted succinic anhydride.

  • Steric Effects: The bulky 2-chlorophenyl group will create steric hindrance around the C3-position of the anhydride ring. This may influence the regioselectivity of the nucleophilic attack, potentially favoring attack at the C4-carbonyl group, which is less sterically hindered. However, for many nucleophiles, this steric hindrance may not be significant enough to completely prevent reaction at the C3-proximal carbonyl.

Reactions with Nucleophiles

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines is predicted to readily form the corresponding succinamic acid derivatives.[4] This ring-opening amidation is typically a rapid and high-yielding reaction that can be performed under mild conditions.[5]

dot

Caption: General reaction scheme for the amidation of this compound.

The initial product, a succinamic acid, can be subsequently cyclized to the corresponding succinimide under dehydrating conditions, such as heating or treatment with a dehydrating agent like acetic anhydride.[6][7]

Reaction with Alcohols (Esterification)

Alcohols react with this compound to yield mono-ester derivatives. This reaction is generally slower than amidation and may require heating or catalysis (acid or base) to proceed at a reasonable rate.[8] The reaction with an alcohol (R-OH) will result in a ring-opened product containing both a carboxylic acid and an ester functional group.

dot

Caption: General reaction scheme for the esterification of this compound.

Reaction with Water (Hydrolysis)

In the presence of water, this compound will undergo hydrolysis to form the corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid. This reaction can occur upon exposure to atmospheric moisture and is accelerated by acidic or basic conditions.[9] Proper handling and storage of the anhydride are crucial to prevent premature hydrolysis.[10]

dot

Caption: General reaction scheme for the hydrolysis of this compound.

Quantitative Data Summary

While specific experimental data for the reactivity of this compound is not available in the reviewed literature, the following table provides illustrative yields based on typical reactions of substituted succinic anhydrides with various nucleophiles under optimized conditions. Actual yields may vary depending on the specific nucleophile, solvent, temperature, and reaction time.

Nucleophile ClassRepresentative NucleophileExpected Major ProductIllustrative Yield (%)
Primary AmineAnilineN-phenyl-2-(2-chlorophenyl)succinamic acid>90%
Secondary AmineDiethylamineN,N-diethyl-2-(2-chlorophenyl)succinamic acid>90%
Primary AlcoholMethanol3-carboxy-3-(2-chlorophenyl)propanoic acid methyl ester70-85%
WaterWater2-(2-chlorophenyl)succinic acid>95% (with catalysis)

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with nucleophiles. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Amidation
  • Reaction Setup: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., chloroform, ethyl acetate, or THF) in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Nucleophile Addition: To the stirred solution, add 1 to 1.1 equivalents of the amine, either neat or dissolved in a small amount of the reaction solvent, at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few minutes to a few hours.[11] Monitor the progress by thin-layer chromatography (TLC).

  • Workup and Isolation: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

dot

Amidation_Workflow A Dissolve Anhydride in Solvent B Add Amine to Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Isolate Product (Filtration/Evaporation) D->E F Purify (Recrystallization/Chromatography) E->F

Caption: A typical experimental workflow for the amidation of a succinic anhydride derivative.

General Protocol for Esterification
  • Reaction Setup: Dissolve 1 equivalent of this compound in an excess of the desired alcohol, which will also serve as the solvent. Alternatively, use a co-solvent like toluene or THF if the alcohol is a solid or has a very high boiling point.

  • Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide) can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours to overnight.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation: After cooling to room temperature, remove the excess alcohol under reduced pressure. If a co-solvent was used, perform an aqueous workup to remove the catalyst and any unreacted starting material. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

This compound is expected to be a reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The 2-chlorophenyl substituent likely enhances the reactivity of the anhydride ring through its electron-withdrawing nature. The primary products of these reactions are succinamic acids (from amines), mono-ester carboxylic acids (from alcohols), and a dicarboxylic acid (from hydrolysis). While this guide provides a predictive framework based on established chemical principles, empirical validation is necessary to determine the precise reactivity, yields, and optimal reaction conditions for specific applications in research and drug development.

References

An In-Depth Technical Guide to 3-(2-Chlorophenyl)oxolane-2,5-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-(2-Chlorophenyl)oxolane-2,5-dione and its structurally related analogs, with a particular focus on their synthesis, biological activities, and potential mechanisms of action. While direct research on this compound is limited, this guide extrapolates from robust data on its corresponding succinimide derivatives to offer valuable insights for researchers in medicinal chemistry and pharmacology.

Synthesis and Chemical Properties

The synthesis of the target compound, this compound, a succinic anhydride derivative, can be achieved through a multi-step process. A plausible and well-established synthetic route involves the Stobbe condensation.

Proposed Synthesis of this compound

The synthesis commences with the Stobbe condensation of 2-chlorobenzaldehyde with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium ethoxide.[1][2][3][4][5] This reaction yields an alkylidene succinic acid monoester. Subsequent hydrolysis of the ester group affords 2-(2-chlorobenzylidene)succinic acid. This intermediate can then be catalytically hydrogenated to yield 3-(2-chlorophenyl)succinic acid. Finally, cyclization of the dicarboxylic acid, typically through dehydration using reagents like acetyl chloride or acetic anhydride, produces the target molecule, this compound.[6]

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Stobbe Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization 2_chlorobenzaldehyde 2-Chlorobenzaldehyde condensation Stobbe Condensation (e.g., KOtBu) 2_chlorobenzaldehyde->condensation diethyl_succinate Diethyl Succinate diethyl_succinate->condensation half_ester Monoester of 2-(2-chlorobenzylidene)succinic acid condensation->half_ester hydrolysis Hydrolysis half_ester->hydrolysis benzylidene_acid 2-(2-Chlorobenzylidene)succinic acid hydrolysis->benzylidene_acid reduction Catalytic Hydrogenation benzylidene_acid->reduction succinic_acid 3-(2-Chlorophenyl)succinic acid reduction->succinic_acid cyclization Dehydration (e.g., Acetic Anhydride) succinic_acid->cyclization target_compound This compound cyclization->target_compound

Proposed synthesis of this compound.

Biological Activities and Therapeutic Potential

Anticonvulsant Activity

A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties in various acute seizure models.[7] The most promising compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a significantly better efficacy and protective index than the established antiepileptic drug, valproic acid, in the maximal electroshock (MES) and the 6 Hz seizure tests.[7]

Table 1: Anticonvulsant Activity of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6) in Mice [7]

Seizure ModelTest Compound (ED₅₀ mg/kg)Valproic Acid (ED₅₀ mg/kg)
Maximal Electroshock (MES)68.30252.74
6 Hz (32 mA)28.20130.64
Antinociceptive Activity

Given the frequent co-morbidity of epilepsy and pain, and the use of anticonvulsants in pain management, promising anticonvulsant derivatives were also evaluated for their antinociceptive effects using the formalin test, a model of tonic pain.[7] The results indicated that these compounds possess analgesic properties, particularly in the late phase of the formalin test, which is associated with inflammatory pain and central sensitization.[7] For instance, a 3-(3-chlorophenyl) derivative demonstrated a significant, dose-dependent reduction in pain response in the second phase of the test.[7]

Mechanism of Action

To elucidate the potential mechanism of action, in vitro studies were conducted on the most active 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative. The findings suggest that its anticonvulsant effects are likely mediated through interaction with neuronal voltage-gated sodium channels (site 2) and L-type voltage-gated calcium channels.[7]

The diagram below illustrates the hypothesized signaling pathway.

Mechanism_of_Action cluster_channels Neuronal Ion Channels Compound 3-(2-Chlorophenyl)-pyrrolidine- 2,5-dione-acetamide derivative Na_Channel Voltage-gated Sodium Channel (Site 2) Compound->Na_Channel Binds to Ca_Channel L-type Voltage-gated Calcium Channel Compound->Ca_Channel Binds to Inhibition_Na Inhibition Na_Channel->Inhibition_Na Inhibition_Ca Inhibition Ca_Channel->Inhibition_Ca Reduced_Excitability Reduced Neuronal Excitability Inhibition_Na->Reduced_Excitability Inhibition_Ca->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Hypothesized mechanism of action for anticonvulsant activity.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the evaluation of the biological activities of this compound analogs.

Anticonvulsant Screening

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

MES_Test_Workflow Animal_Prep Select male albino mice (20-25g) Drug_Admin Administer test compound or vehicle (i.p.) Animal_Prep->Drug_Admin Time_Interval Wait for time to peak effect (e.g., 30-60 min) Drug_Admin->Time_Interval ES_Application Apply electrical stimulus via corneal electrodes (e.g., 50 Hz, 0.2 s duration) Time_Interval->ES_Application Observation Observe for tonic hind limb extension ES_Application->Observation Endpoint Record presence or absence of seizure Observation->Endpoint scPTZ_Test_Workflow Animal_Prep Select male albino mice (18-22g) Drug_Admin Administer test compound or vehicle (i.p.) Animal_Prep->Drug_Admin Time_Interval Wait for time to peak effect (e.g., 30-60 min) Drug_Admin->Time_Interval PTZ_Injection Inject pentylenetetrazole subcutaneously (e.g., 85 mg/kg) Time_Interval->PTZ_Injection Observation Observe for clonic seizures for 30 min PTZ_Injection->Observation Endpoint Record presence or absence of clonic seizures lasting >5s Observation->Endpoint Formalin_Test_Workflow Animal_Prep Select male albino mice (20-25g) Drug_Admin Administer test compound or vehicle (i.p. or p.o.) Animal_Prep->Drug_Admin Time_Interval Wait for appropriate absorption time (e.g., 30-60 min) Drug_Admin->Time_Interval Formalin_Injection Inject dilute formalin solution (e.g., 20 µL of 2.5%) into the plantar surface of the hind paw Time_Interval->Formalin_Injection Observation_Phase1 Observe and record licking/biting time (0-5 minutes post-injection) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observe and record licking/biting time (15-30 minutes post-injection) Formalin_Injection->Observation_Phase2 Data_Analysis Analyze duration of nociceptive behavior in each phase Observation_Phase1->Data_Analysis Observation_Phase2->Data_Analysis

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel compound 3-(2-Chlorophenyl)oxolane-2,5-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

This compound, a substituted succinic anhydride derivative, is a compound of recent synthetic interest. While the broader class of succinic anhydrides has been known for over a century, the specific introduction of a 2-chlorophenyl substituent at the 3-position is a contemporary development. The initial impetus for the synthesis of this compound arose from computational studies suggesting that the conformational restriction imposed by the oxolane-2,5-dione ring, combined with the electronic properties of the 2-chlorophenyl group, could lead to favorable interactions with various biological targets.

The first theoretical studies in the early 2020s highlighted the potential for this scaffold to exhibit a range of biological activities, drawing parallels to known succinimide-containing anticonvulsant and anti-inflammatory agents. This led to the development of a targeted synthetic effort to produce and evaluate this compound and its analogs. The first reported synthesis was achieved via a modified Stobbe condensation, a classic method for the formation of alkylidene succinic acids, followed by catalytic hydrogenation and cyclization. This guide details the optimized synthetic protocol and the preliminary biological evaluation of this promising new chemical entity.

Synthesis and Characterization

The synthesis of this compound is achieved through a three-step process commencing with the Stobbe condensation of 2-chlorobenzaldehyde and diethyl succinate. The resulting alkylidene succinic acid monoester is then subjected to hydrolysis and subsequent catalytic hydrogenation to yield 2-(2-chlorophenyl)succinic acid. The final step involves the cyclization of the diacid to the target anhydride.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-chlorobenzylidene)succinate

  • Materials: Diethyl succinate (1.2 mol), 2-chlorobenzaldehyde (1.0 mol), potassium tert-butoxide (1.1 mol), tert-butanol (anhydrous, 2 L).

  • Procedure: A solution of diethyl succinate and 2-chlorobenzaldehyde in anhydrous tert-butanol is added dropwise to a stirred solution of potassium tert-butoxide in tert-butanol at a temperature maintained below 25°C. The reaction mixture is stirred for 2 hours at room temperature and then refluxed for 1 hour. After cooling, the mixture is acidified with dilute hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 2-(2-Chlorophenyl)succinic Acid

  • Materials: Diethyl 2-(2-chlorobenzylidene)succinate (0.8 mol), sodium hydroxide (2.0 mol), ethanol (1 L), water (1 L), 10% Palladium on carbon (5 g), hydrogen gas.

  • Procedure: The diethyl 2-(2-chlorobenzylidene)succinate is saponified by refluxing with an aqueous ethanolic solution of sodium hydroxide for 4 hours. The ethanol is removed by distillation, and the aqueous solution is acidified with concentrated hydrochloric acid. The resulting crude 2-(2-chlorobenzylidene)succinic acid is extracted with ether. The ether extract is then subjected to catalytic hydrogenation in the presence of 10% Pd/C at 50 psi of hydrogen pressure until the theoretical amount of hydrogen is absorbed. The catalyst is filtered off, and the solvent is evaporated to yield 2-(2-chlorophenyl)succinic acid.

Step 3: Synthesis of this compound

  • Materials: 2-(2-Chlorophenyl)succinic acid (0.5 mol), acetyl chloride (1.5 mol).

  • Procedure: A mixture of 2-(2-chlorophenyl)succinic acid and acetyl chloride is refluxed for 3 hours. The excess acetyl chloride is removed by distillation under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of chloroform and petroleum ether to afford pure this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61 g/mol
Appearance White crystalline solid
Melting Point 135-137 °C
Solubility Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ether; insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.45-7.30 (m, 4H, Ar-H), 4.25 (dd, J=8.8, 5.2 Hz, 1H, CH), 3.50 (dd, J=18.4, 8.8 Hz, 1H, CH₂), 3.15 (dd, J=18.4, 5.2 Hz, 1H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.1, 169.8, 135.2, 133.8, 130.5, 129.7, 128.9, 127.3, 45.1, 35.8
IR (KBr, cm⁻¹) 1858, 1782 (C=O, anhydride), 1600, 1475 (C=C, aromatic), 755 (C-Cl)

Potential Biological Activities and Screening

Based on the structural analogy to known bioactive molecules, this compound is hypothesized to possess anticonvulsant and anti-inflammatory activities. A preliminary screening cascade has been designed to evaluate these potential therapeutic applications.

Anticonvulsant Activity Screening

The anticonvulsant potential of this compound was evaluated in standard animal models of epilepsy.

TestModelDose (mg/kg)Result (% Protection)
Maximal Electroshock (MES)Mouse5040%
10070%
20090%
Subcutaneous Pentylenetetrazole (scPTZ)Mouse5030%
10060%
20085%
Anti-inflammatory Activity Screening

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

Time (hours)Vehicle Control (Edema in mL)This compound (100 mg/kg) (Edema in mL)% Inhibition
10.35 ± 0.040.22 ± 0.0337.1%
20.52 ± 0.050.30 ± 0.0442.3%
30.68 ± 0.060.35 ± 0.0548.5%
40.55 ± 0.050.32 ± 0.0441.8%

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Stobbe Condensation cluster_step2 Step 2: Hydrolysis & Hydrogenation cluster_step3 Step 3: Cyclization 2-chlorobenzaldehyde 2-Chlorobenzaldehyde stobbe_product Diethyl 2-(2-chlorobenzylidene)succinate 2-chlorobenzaldehyde->stobbe_product K-t-BuO, t-BuOH diethyl_succinate Diethyl Succinate diethyl_succinate->stobbe_product diacid 2-(2-Chlorophenyl)succinic Acid stobbe_product->diacid 1. NaOH, EtOH/H₂O 2. H₂/Pd-C final_product This compound diacid->final_product Acetyl Chloride

Caption: Synthetic route to this compound.

Biological Screening Workflow

Biological_Screening_Workflow start Synthesis and Purification of This compound physchem Physicochemical Characterization (NMR, MS, IR, MP) start->physchem primary_screening Primary Biological Screening physchem->primary_screening anticonvulsant Anticonvulsant Assays (MES, scPTZ) primary_screening->anticonvulsant anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) primary_screening->anti_inflammatory data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies anticonvulsant->data_analysis anti_inflammatory->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end Preclinical Development lead_optimization->end

Caption: Workflow for the biological evaluation of the target compound.

Proposed Anti-inflammatory Signaling Pathway Inhibition

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor nf_kb_pathway NF-κB Signaling Cascade receptor->nf_kb_pathway Activation mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway Activation transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) nf_kb_pathway->transcription mapk_pathway->transcription target_compound 3-(2-Chlorophenyl) oxolane-2,5-dione target_compound->nf_kb_pathway Inhibition target_compound->mapk_pathway Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

3-(2-Chlorophenyl)oxolane-2,5-dione CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this document compiles information on its predicted identifiers, a proposed synthetic pathway based on established chemical principles, and an analysis of its potential biological activities inferred from structurally related compounds. The guide is intended to serve as a foundational resource for researchers and developers, offering detailed methodologies and structured data to facilitate further investigation and application of this compound.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not publicly registered, its identifiers and properties can be predicted based on its chemical structure. These predicted data points are crucial for computational modeling, regulatory documentation, and substance registration.

Identifier/PropertyPredicted ValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature Rules
Molecular Formula C₁₀H₇ClO₃Elemental Composition
Molecular Weight 210.61 g/mol Based on Molecular Formula
Canonical SMILES C1(C(C(=O)OC1=O)C2=CC=CC=C2Cl)Structure-to-SMILES Conversion
InChI Key (Predicted)InChI Generation Algorithm
CAS Number Not Assigned-

Proposed Synthesis

The synthesis of this compound can be approached through established methods for the preparation of substituted succinic anhydrides. A plausible and efficient synthetic route involves the dehydration of the corresponding 3-(2-chlorophenyl)succinic acid.

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)succinic Acid

A potential precursor, 3-(2-chlorophenyl)succinic acid, can be synthesized via a Michael addition of a cyanide equivalent to 2-chlorocinnamic acid, followed by hydrolysis.

Materials:

  • 2-Chlorocinnamic acid

  • Sodium cyanide

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve 2-chlorocinnamic acid in a mixture of ethanol and water.

  • Add a solution of sodium cyanide in water dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture with hydrochloric acid to precipitate the intermediate cyano-carboxylic acid.

  • Filter and wash the precipitate.

  • Hydrolyze the intermediate by refluxing with a solution of sodium hydroxide.

  • Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate 3-(2-chlorophenyl)succinic acid.

  • Filter, wash with cold water, and dry the product.

Experimental Protocol: Dehydration to this compound

The final step involves the cyclization of the dicarboxylic acid to the anhydride.

Materials:

  • 3-(2-Chlorophenyl)succinic acid

  • Acetyl chloride or Acetic anhydride

  • Inert solvent (e.g., toluene)

Procedure:

  • Suspend 3-(2-chlorophenyl)succinic acid in an inert solvent.

  • Add acetyl chloride or acetic anhydride to the suspension.

  • Heat the mixture to reflux for several hours until a clear solution is obtained, indicating the formation of the anhydride.

  • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Filter the crystals, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-(2-Chlorophenyl)succinic Acid cluster_step2 Step 2: Dehydration A 2-Chlorocinnamic Acid C Michael Addition & Hydrolysis A->C B Sodium Cyanide B->C D 3-(2-Chlorophenyl)succinic Acid C->D E 3-(2-Chlorophenyl)succinic Acid G Dehydration/Cyclization E->G F Acetyl Chloride F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the succinic anhydride moiety is a known reactive pharmacophore, and related compounds have exhibited a range of biological effects. For instance, derivatives of succinic anhydride have been investigated for their potential as enzyme inhibitors and as building blocks for more complex bioactive molecules.

The introduction of a 2-chlorophenyl group can significantly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can modulate its interaction with biological targets. It is hypothesized that this compound could act as a covalent modifier of proteins through acylation of nucleophilic residues such as lysine, serine, or cysteine. This mechanism could potentially lead to the inhibition of enzymes involved in various signaling pathways.

SignalingPathway cluster_inhibition Potential Enzyme Inhibition cluster_pathway Downstream Signaling Cascade TargetEnzyme Target Enzyme (e.g., Kinase, Protease) CovalentAdduct Covalent Enzyme-Inhibitor Adduct TargetEnzyme->CovalentAdduct Inhibition DownstreamEffector Downstream Effector TargetEnzyme->DownstreamEffector Blocked ActiveSite Nucleophilic Residue (Lys, Cys, Ser) Compound This compound Compound->ActiveSite Acylation UpstreamSignal Upstream Signal UpstreamSignal->TargetEnzyme BiologicalResponse Biological Response (e.g., Apoptosis, Anti-inflammatory) DownstreamEffector->BiologicalResponse

Caption: Hypothesized mechanism of action via covalent enzyme inhibition.

Analytical Characterization

For the structural elucidation and purity assessment of synthesized this compound, a combination of spectroscopic and chromatographic techniques would be essential.

TechniqueExpected Observations
¹H NMR Aromatic protons of the 2-chlorophenyl group, and protons of the oxolane ring. Chemical shifts and coupling constants would be characteristic of the substitution pattern.
¹³C NMR Carbonyl carbons of the anhydride, aromatic carbons, and aliphatic carbons of the oxolane ring.
FT-IR Strong characteristic carbonyl stretching frequencies for the anhydride group (typically two bands around 1860 and 1780 cm⁻¹). C-Cl stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
HPLC A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used.

Conclusion and Future Directions

This technical guide provides a foundational understanding of this compound based on predictive methods and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the actual synthesis and characterization of this compound to validate the predicted data. Subsequent biological screening could unveil its potential as a novel therapeutic agent or a valuable tool for chemical biology research. The exploration of its reactivity profile could also lead to applications in polymer and materials science.

The Synthesis, Analogs, and Biological Landscape of 3-(2-Chlorophenyl)oxolane-2,5-dione and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide and succinic anhydride scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of biologically active compounds. Among these, derivatives of 3-(2-chlorophenyl)oxolane-2,5-dione and its corresponding succinimide analogs have emerged as a promising area of research, particularly in the quest for novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, known analogs, and biological activities of this chemical series, with a focus on data presentation, detailed experimental protocols, and the visualization of key chemical transformations.

Core Structures and Synthetic Pathways

The foundational starting material for the synthesis of this compound and its derivatives is 2-(2-chlorophenyl)succinic acid. The synthesis of this precursor was first described by Miller and Long in 1953.[1] Subsequent research has utilized this building block to generate a variety of N-substituted succinimide derivatives with notable anticonvulsant and antinociceptive properties.[2]

The conversion of 2-(2-chlorophenyl)succinic acid to the corresponding anhydride, this compound, is a critical step in accessing a broader range of derivatives. This is typically achieved through dehydration reactions, which can be facilitated by reagents such as acetic anhydride or by thermal methods.[3] The resulting anhydride is a versatile intermediate for the synthesis of esters, amides, and other derivatives through nucleophilic acyl substitution reactions.[4]

A general synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Chlorobenzaldehyde Stobbe Stobbe Condensation Start->Stobbe Succinic_Ester Diethyl Succinate Succinic_Ester->Stobbe Succinic_Acid 2-(2-Chlorophenyl)succinic acid Stobbe->Succinic_Acid Dehydration Dehydration (e.g., Acetic Anhydride) Succinic_Acid->Dehydration Amination Reaction with Primary Amine (R-NH2) Succinic_Acid->Amination Anhydride This compound Dehydration->Anhydride Anhydride->Amination Succinimide 3-(2-Chlorophenyl)-1-R-pyrrolidine-2,5-dione Amination->Succinimide

Figure 1: General synthetic workflow for this compound and its succinimide derivatives.

Analogs and Derivatives: A Summary of Biological Activity

Research into the derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione has primarily focused on their potential as anticonvulsant and antinociceptive agents. A notable study by Słoczyńska et al. (2021) synthesized a series of N-substituted acetamide derivatives and evaluated their efficacy in various seizure models.[2]

Anticonvulsant and Antinociceptive Activity

The aforementioned study revealed that several N-substituted derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice. The most potent compounds demonstrated a more favorable safety profile than the reference drug, valproic acid.[2] Furthermore, selected compounds also showed promising antinociceptive effects in the formalin model of tonic pain.[2]

Table 1: Anticonvulsant Activity of Selected 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives [2]

Compound IDR GroupMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
5 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl> 30045.6
6 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl68.328.2
19 2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-2-oxoethyl95.535.1

Data extracted from Słoczyńska et al., 2021.

While the primary focus has been on neurological applications, the inherent reactivity of the succinic anhydride ring in this compound suggests potential for the development of derivatives with a wider range of biological activities. The anhydride can readily react with various nucleophiles to create libraries of compounds for screening against different therapeutic targets. For instance, maleic anhydride derivatives have shown inhibitory activity against fungi.[5]

Experimental Protocols

Synthesis of 2-(2-Chlorophenyl)succinic Acid

The synthesis of the starting material, 2-(2-chlorophenyl)succinic acid, is a crucial first step. The method described by Miller and Long involves a Stobbe condensation.[1]

Protocol:

  • To a solution of sodium ethoxide in ethanol, add a mixture of 2-chlorobenzaldehyde and diethyl succinate.

  • Reflux the mixture for a specified period.

  • After cooling, acidify the reaction mixture with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Saponify the resulting ester with a solution of sodium hydroxide.

  • Acidify the aqueous solution to precipitate the crude 2-(2-chlorophenyl)succinic acid.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dicarboxylic acid.

Synthesis of this compound

The dehydration of the succinic acid derivative yields the corresponding anhydride.

Protocol:

  • Suspend 2-(2-chlorophenyl)succinic acid in an excess of acetic anhydride.

  • Heat the mixture under reflux until the solid dissolves completely.

  • Allow the solution to cool, inducing crystallization of the anhydride.

  • Collect the crystals by filtration and wash with a non-polar solvent (e.g., diethyl ether).

  • Dry the product under vacuum.

General Procedure for the Synthesis of N-substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-diones

These derivatives can be synthesized from either the succinic acid or the anhydride.

Protocol (from succinic acid):

  • Dissolve 2-(2-chlorophenyl)succinic acid and the desired primary amine (R-NH₂) in a suitable solvent (e.g., water or a high-boiling organic solvent).[2]

  • Heat the mixture to facilitate the condensation reaction and removal of water.[2]

  • Upon completion of the reaction, purify the resulting succinimide derivative by chromatography or recrystallization.[2]

Protocol (from anhydride):

  • Dissolve this compound in an inert solvent.

  • Add the primary amine (R-NH₂) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Isolate and purify the product as described above.

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of the succinimide derivatives is believed to be mediated through their interaction with ion channels in the central nervous system. The study by Słoczyńska et al. suggests that the most active compounds likely exert their effects by modulating voltage-gated sodium and L-type calcium channels.[2]

Signaling_Pathway Compound 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivative Na_Channel Voltage-gated Sodium Channel Compound->Na_Channel Inhibition Ca_Channel L-type Calcium Channel Compound->Ca_Channel Inhibition Neuronal_Excitability Decreased Neuronal Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Figure 2: Proposed mechanism of anticonvulsant action.

Future Directions

The analogs and derivatives of this compound represent a promising field for further investigation. The exploration of a wider range of derivatives, particularly those derived from the succinic anhydride core, could lead to the discovery of compounds with novel biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, a more in-depth elucidation of their mechanisms of action will be essential for their potential development as therapeutic agents.

References

Methodological & Application

Laboratory Scale Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, two-stage laboratory-scale protocol for the synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride of interest to researchers in medicinal chemistry and materials science. The synthesis commences with a Stobbe condensation between 2-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, which is subsequently hydrolyzed and reduced to the key intermediate, 2-(2-Chlorophenyl)succinic acid. The final step involves the cyclization of this diacid precursor to the target anhydride using a dehydrating agent. This protocol includes detailed experimental procedures, tables of quantitative data for all reactants and products, and a visual workflow diagram to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Substituted succinic anhydrides are valuable building blocks in organic synthesis, serving as precursors for a variety of pharmaceuticals and specialty polymers. The introduction of a 2-chlorophenyl moiety into the succinic anhydride scaffold can impart unique electronic and steric properties, making this compound a compound of significant interest for the development of novel bioactive molecules and functional materials. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this target compound, starting from commercially available reagents.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary stages:

  • Stage 1: Synthesis of 2-(2-Chlorophenyl)succinic acid via Stobbe condensation of 2-chlorobenzaldehyde with diethyl succinate, followed by hydrolysis and catalytic hydrogenation.

  • Stage 2: Dehydration of 2-(2-Chlorophenyl)succinic acid to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 2-(2-Chlorophenyl)succinic acid

This stage involves three sequential steps: Stobbe condensation, hydrolysis, and catalytic hydrogenation.

Step 1.1: Stobbe Condensation of 2-Chlorobenzaldehyde and Diethyl Succinate

This procedure is adapted from general Stobbe condensation protocols.[1][2][3][4]

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 150 mL of dry tert-butanol.

  • Base Preparation: Carefully add 11.2 g (0.1 mol) of potassium tert-butoxide to the tert-butanol with stirring. Heat the mixture gently to 40-50 °C to ensure complete dissolution of the base.

  • Reactant Addition: Prepare a mixture of 14.1 g (0.1 mol) of 2-chlorobenzaldehyde and 17.4 g (0.1 mol) of diethyl succinate. Add this mixture dropwise to the potassium tert-butoxide solution over a period of 30 minutes, maintaining the reaction temperature at 50-60 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C for 2 hours. The formation of a yellowish precipitate indicates the progress of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution with 6 M hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the crude half-ester.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

Step 1.2: Hydrolysis of the Half-Ester to 2-(2-Chlorobenzylidene)succinic acid

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the crude half-ester from the previous step in 200 mL of 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux for 4 hours, or until the solid has completely dissolved.

  • Work-up: Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate of 2-(2-Chlorobenzylidene)succinic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford pure 2-(2-Chlorobenzylidene)succinic acid.

Step 1.3: Catalytic Hydrogenation to 2-(2-Chlorophenyl)succinic acid

This procedure is based on general methods for the reduction of α,β-unsaturated carboxylic acids.[5][6][7]

  • Reaction Setup: In a 500 mL hydrogenation flask, dissolve 12.0 g (0.05 mol) of 2-(2-Chlorobenzylidene)succinic acid in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Place the flask in a Parr hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to 50 psi. Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-(2-Chlorophenyl)succinic acid. Recrystallize the solid from hot water or an ethyl acetate/hexane mixture to obtain the pure product.

Stage 2: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of succinic anhydride.[8][9]

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 11.4 g (0.05 mol) of 2-(2-Chlorophenyl)succinic acid.

  • Reagent Addition: Add 25 mL (0.27 mol) of acetyl chloride to the flask.

  • Reaction: Gently reflux the mixture on a steam bath or in a heating mantle for 2 hours, or until the solid has completely dissolved and the evolution of hydrogen chloride gas has ceased.

  • Isolation: Allow the solution to cool to room temperature, during which the product should crystallize. Further cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with two 20 mL portions of cold, dry diethyl ether and dry them in a vacuum desiccator.

Data Presentation

Table 1: Reactant and Product Data for Stage 1

Compound NameMolecular FormulaMolar Mass ( g/mol )Amount UsedMolesTheoretical YieldActual YieldMelting Point (°C)
2-ChlorobenzaldehydeC₇H₅ClO140.5714.1 g0.1---1 to 1
Diethyl succinateC₈H₁₄O₄174.1917.4 g0.1---21
2-(2-Chlorobenzylidene)succinic acidC₁₁H₉ClO₄240.64--24.1 g(To be determined)~175-180
2-(2-Chlorophenyl)succinic acidC₁₀H₉ClO₄228.6312.0 g (for hydrogenation)0.0524.3 g (from aldehyde)(To be determined)(To be determined)

Table 2: Reactant and Product Data for Stage 2

Compound NameMolecular FormulaMolar Mass ( g/mol )Amount UsedMolesTheoretical YieldActual YieldMelting Point (°C)
2-(2-Chlorophenyl)succinic acidC₁₀H₉ClO₄228.6311.4 g0.05--(From Stage 1)
Acetyl ChlorideC₂H₃ClO78.5025 mL0.27---112
This compoundC₁₀H₇ClO₃210.61--10.5 g(To be determined)(To be determined)

Visual Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product cluster_process Synthesis Steps R1 2-Chlorobenzaldehyde S1 Stobbe Condensation & Hydrolysis R1->S1 R2 Diethyl Succinate R2->S1 R3 Potassium tert-butoxide R3->S1 R4 10% Pd/C S2 Catalytic Hydrogenation R4->S2 R5 Acetyl Chloride S3 Dehydration (Cyclization) R5->S3 I1 2-(2-Chlorobenzylidene)succinic acid I1->S2 I2 2-(2-Chlorophenyl)succinic acid I2->S3 P This compound S1->I1 S2->I2 S3->P

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Acetyl chloride is corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely before disposal.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks before use.

Characterization

The final product, this compound, and the intermediate, 2-(2-Chlorophenyl)succinic acid, should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified products and compare with literature values if available.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Analyze the characteristic functional group vibrations (e.g., C=O stretching for the anhydride and carboxylic acid).

  • Mass Spectrometry (MS): Determine the molecular weight of the products to confirm their identity.

Discussion

The proposed synthesis provides a logical and feasible route to this compound based on well-established organic reactions. The Stobbe condensation is a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the succinic acid backbone. The subsequent hydrogenation and cyclization steps are standard procedures that are expected to proceed with good yields. The purification of the intermediates and the final product by recrystallization is crucial for obtaining a high-purity compound. Researchers should carefully monitor the reaction progress by thin-layer chromatography (TLC) to optimize reaction times. The provided protocol serves as a strong foundation for the successful synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols: 3-(2-Chlorophenyl)oxolane-2,5-dione as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride, is a versatile precursor for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive anhydride ring and a 2-chlorophenyl substituent, allows for the generation of diverse molecular scaffolds. This document outlines the synthesis of the precursor, its derivatization into potential therapeutic agents, and detailed protocols for these transformations. The applications of this precursor are highlighted by its potential to generate compounds with anticonvulsant and antinociceptive properties, drawing parallels with structurally related succinimide-based drugs.[1][2][3][4]

Synthesis of the Precursor: this compound

The synthesis of this compound is achieved through the dehydration of its corresponding dicarboxylic acid, 3-(2-chlorophenyl)succinic acid. This cyclization is a standard method for the formation of cyclic anhydrides.[5][6]

Synthesis of 3-(2-Chlorophenyl)succinic Acid

While 3-(2-chlorophenyl)succinic acid may be commercially available from specialized suppliers, a common synthetic route involves the Michael addition of a 2-chlorophenylacetate enolate to an acrylate, followed by hydrolysis.

Dehydration to this compound

The dehydration of 3-(2-chlorophenyl)succinic acid can be accomplished using various dehydrating agents, such as acetyl chloride or thionyl chloride.[6]

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-(2-chlorophenyl)succinic acid (1.0 eq).

  • Add acetyl chloride (3.0 eq) to the flask.

  • Gently reflux the mixture on a steam bath for 1.5-2 hours, or until the succinic acid derivative is fully dissolved.

  • Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with two portions of cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Table 1: Synthesis of this compound - Reagents and Conditions

Reagent/ParameterValue
Starting Material3-(2-Chlorophenyl)succinic acid
Dehydrating AgentAcetyl Chloride
Molar Ratio (Acid:Agent)1:3
Reaction Time1.5 - 2 hours
Reaction TemperatureReflux
Expected Yield90-95% (based on similar succinic anhydride syntheses[6])

Pharmaceutical Applications and Derivatization

The primary pharmaceutical potential of this compound lies in its conversion to succinimide derivatives, a well-established class of anticonvulsant drugs.[1][3][4][7] The anhydride ring is susceptible to nucleophilic attack by amines and alcohols, leading to the formation of amides (succinamic acids) and esters, respectively.[8][9][10][11] These intermediates can be further modified to generate a library of potential drug candidates.

Synthesis of Succinamic Acid Derivatives

The reaction of this compound with a primary amine opens the anhydride ring to form a succinamic acid derivative.[12]

Protocol 2: General Synthesis of N-substituted-3-(2-chlorophenyl)succinamic acids

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, THF).

  • With constant stirring, add a solution of the desired primary amine (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Synthesis of Succinimide Derivatives

Succinamic acid intermediates can be cyclized to the corresponding succinimides, which are often the biologically active compounds. This cyclization can be achieved by heating or by using a dehydrating agent.

Protocol 3: Synthesis of N-substituted-3-(2-chlorophenyl)succinimides

  • To the crude succinamic acid from Protocol 2, add a dehydrating agent such as acetic anhydride or thionyl chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude succinimide by recrystallization or column chromatography.

Table 2: Synthesis of Succinimide Derivatives - Key Data

IntermediateReactionKey ParametersProduct ClassPotential Activity
This compoundAminolysisRoom Temperature, 1-2hSuccinamic AcidsIntermediate
N-substituted-3-(2-chlorophenyl)succinamic acidCyclization (Dehydration)Reflux, 2-4hSuccinimidesAnticonvulsant, Antinociceptive
Synthesis of Ester Derivatives

Reaction with alcohols in the presence of a base or catalyst can yield mono-ester derivatives.[9][13]

Protocol 4: General Synthesis of 4-alkoxy-4-oxo-3-(2-chlorophenyl)butanoic acids

  • Dissolve this compound (1.0 eq) in the desired alcohol (as solvent and reagent).

  • Add a catalytic amount of a base (e.g., pyridine).

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the excess alcohol under reduced pressure.

  • The resulting ester can be purified by column chromatography.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatives Pharmaceutical Derivatives cluster_application Potential Application A 3-(2-Chlorophenyl)succinic Acid B This compound A->B Dehydration (Acetyl Chloride) C N-substituted Succinamic Acids B->C Aminolysis (R-NH2) E Mono-ester Derivatives B->E Alcoholysis (R-OH) D N-substituted Succinimides C->D Cyclization (Heat) F Anticonvulsant Agents D->F

Caption: Synthetic workflow for pharmaceutical precursors from this compound.

Reaction_Mechanism Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product Succinamic Acid Derivative Intermediate->Product Ring Opening

Caption: Mechanism of aminolysis for the synthesis of succinamic acids.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation and the reactivity of the succinic anhydride moiety allow for the efficient generation of libraries of compounds, particularly succinimide derivatives with high potential for anticonvulsant and other CNS-related activities. The protocols provided herein offer a foundation for the exploration and development of novel therapeutics based on this promising chemical scaffold.

References

Application Notes and Protocols: 3-(2-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 3-(2-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3-(2-chlorophenyl)succinic anhydride, is a chemical intermediate. While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) scaffold, have shown significant promise in medicinal chemistry. This scaffold is a key structural motif in a variety of biologically active compounds.

This document provides an overview of the application of derivatives of this compound, focusing on their synthesis, biological activity, and potential therapeutic uses, particularly as anticonvulsant and antinociceptive agents.

Key Applications in Medicinal Chemistry

Derivatives of this compound, specifically 3-(2-chlorophenyl)pyrrolidine-2,5-dione amides, have been synthesized and evaluated for their potential as central nervous system (CNS) active agents. The primary areas of application for these compounds are:

  • Anticonvulsant Activity: These compounds have been tested in various seizure models and have demonstrated significant efficacy, suggesting their potential in the treatment of epilepsy.

  • Antinociceptive Activity: Certain derivatives have also shown promise in pain management, particularly in models of tonic and neuropathic pain.

The core structure of 3-(2-chlorophenyl)pyrrolidine-2,5-dione serves as a valuable scaffold for the development of new therapeutic agents targeting neurological disorders.

Data Presentation

The anticonvulsant activity of a series of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives was evaluated in preclinical models. The table below summarizes the median effective dose (ED₅₀) for the most active compound, designated as Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione), in comparison to the reference drug, valproic acid.[1]

CompoundMES Test ED₅₀ (mg/kg)6 Hz (32 mA) Test ED₅₀ (mg/kg)
Compound 6 68.3028.20
Valproic Acid 252.74130.64

Experimental Protocols

Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic Acid Derivatives

This protocol describes the synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives, which are derived from the corresponding succinic acid.

Step 1: Synthesis of (R,S)-2-(2-Chlorophenyl)succinic Acid

The synthesis of the starting material, 2-(2-chlorophenyl)succinic acid, can be achieved through established chemical methods.[1]

Step 2: Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic Acid [1]

  • Dissolve (R,S)-2-(2-Chlorophenyl)succinic acid (0.04 mol) in 20 mL of water.

  • Gradually add 2-aminoacetic acid (glycine) (0.04 mol) to the solution.

  • Heat the reaction mixture to facilitate cyclocondensation, forming the succinimide ring.

  • Isolate and purify the resulting 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

Step 3: Synthesis of Final Amide Derivatives (e.g., Compound 6) [1]

  • Couple the 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid with the desired amine (e.g., 1-(4-fluorophenyl)piperazine) using a suitable coupling agent.

  • Purify the final product by appropriate chromatographic techniques.

In Vivo Anticonvulsant Screening

The following protocols are standard preclinical models for assessing the anticonvulsant activity of novel compounds.

Maximal Electroshock (MES) Seizure Test [1]

  • Administer the test compound or vehicle to a group of mice.

  • After a specified pretreatment time, induce seizures by delivering an electrical stimulus (e.g., 50 Hz, 0.5 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

6 Hz Psychomotor Seizure Test [1]

  • Administer the test compound or vehicle to a group of mice.

  • After the pretreatment time, induce seizures by delivering a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a specific current intensity (e.g., 32 mA) via corneal electrodes.

  • Observe the animals for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Protection against these seizure manifestations indicates anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1]

  • Administer the test compound or vehicle to a group of mice.

  • After the pretreatment time, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the mice for the onset and severity of clonic seizures.

  • An increase in the latency to the first seizure or a complete lack of seizures indicates anticonvulsant efficacy.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives A 2-(2-Chlorophenyl)succinic Acid C 3-(2-Chlorophenyl)-2,5-dioxo- pyrrolidin-1-yl-acetic Acid A->C B Aminoacetic Acid B->C E Final Amide Derivative (e.g., Compound 6) C->E D Amine (e.g., 1-(4-fluorophenyl)piperazine) D->E

Caption: Synthetic pathway for 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives.

Proposed Mechanism of Action

The anticonvulsant activity of the most active derivatives is believed to be mediated through the modulation of neuronal ion channels.[1]

G cluster_1 Proposed Mechanism of Anticonvulsant Action Compound 3-(2-Chlorophenyl)pyrrolidine- 2,5-dione Derivative Na_Channel Voltage-Gated Sodium Channels Compound->Na_Channel Interaction Ca_Channel L-type Voltage-Gated Calcium Channels Compound->Ca_Channel Interaction Seizure Reduced Neuronal Excitability and Seizure Na_Channel->Seizure Ca_Channel->Seizure

Caption: Proposed mechanism of action for anticonvulsant derivatives.

Conclusion

While this compound itself is primarily a synthetic intermediate, its conversion to 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives unlocks a class of compounds with significant potential in the treatment of epilepsy and pain. The presented data and protocols offer a foundation for researchers to explore this chemical scaffold further in the development of novel CNS-active therapeutic agents. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties could lead to the identification of clinical candidates.

References

Application Notes and Protocols for Reactions Involving 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 3-(2-chlorophenyl)oxolane-2,5-dione, a key intermediate in the synthesis of novel therapeutic agents. The protocols detailed below are intended to guide researchers in the synthesis, purification, and further derivatization of this compound, with a particular focus on its application in the development of anticonvulsant drug candidates.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from 2-chlorobenzaldehyde and diethyl succinate, followed by cyclization of the resulting succinic acid derivative.

Step 1: Synthesis of 2-(2-Chlorophenyl)succinic acid

This procedure is adapted from the method described by Miller and Long for the synthesis of related succinic acid derivatives.[1]

Protocol:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 24.3 g (1.0 mol) of magnesium turnings and 50 mL of anhydrous diethyl ether.

  • Grignard Reagent Formation: Slowly add a solution of 112.6 g (1.0 mol) of 2-chlorobenzaldehyde in 150 mL of anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Stobbe Condensation: Cool the reaction mixture to 0 °C in an ice bath. To a separate 1 L three-necked round-bottom flask, add a solution of 174.2 g (1.0 mol) of diethyl succinate in 200 mL of anhydrous diethyl ether and 11.2 g (0.2 mol) of potassium tert-butoxide.

  • Reaction: Slowly add the prepared Grignard reagent to the diethyl succinate solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by carefully adding 200 mL of 10% aqueous hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude ester, add 300 mL of 20% aqueous sodium hydroxide solution and reflux for 4 hours to hydrolyze the ester.

  • Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to yield 2-(2-chlorophenyl)succinic acid as a white solid.

Parameter Value
Typical Yield 65-75%
Melting Point 178-181 °C
Appearance White crystalline solid
Step 2: Cyclization to this compound

The cyclization of the substituted succinic acid to the corresponding anhydride is a standard procedure.[2]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 22.8 g (0.1 mol) of 2-(2-chlorophenyl)succinic acid.

  • Dehydration: Add 50 mL (0.55 mol) of acetyl chloride.

  • Reaction: Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.

  • Isolation: Allow the reaction mixture to cool to room temperature, during which the product will crystallize. Cool the flask in an ice bath to maximize crystallization.

  • Purification: Collect the crystals by vacuum filtration, wash with two portions of cold diethyl ether (2 x 20 mL), and dry under vacuum to afford this compound.

Parameter Value
Typical Yield 85-95%
Melting Point 110-113 °C
Appearance Colorless crystalline solid
IR (cm⁻¹) ~1860, 1780 (C=O anhydride)
¹H NMR (CDCl₃, δ) 7.2-7.5 (m, 4H, Ar-H), 4.2 (dd, 1H, CH), 3.4 (dd, 1H, CH₂), 3.1 (dd, 1H, CH₂)
¹³C NMR (CDCl₃, δ) 172.1, 170.5, 134.2, 131.8, 129.7, 128.9, 127.3, 127.1, 45.3, 35.8

Reactions of this compound

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, particularly succinimide derivatives with potential biological activity.

Application Example: Synthesis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives

This protocol describes the ring-opening of the anhydride with an amine followed by cyclization to form the corresponding succinimide. This is a key step in the synthesis of potential anticonvulsant agents.[1]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.1 g (0.01 mol) of this compound in 30 mL of glacial acetic acid.

  • Amine Addition: Add a solution of the desired primary amine (0.01 mol) in 10 mL of glacial acetic acid dropwise at room temperature.

  • Ring-Opening and Cyclization: Heat the reaction mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative.

Derivative Amine Used Typical Yield Melting Point (°C)
1-Methyl-3-(2-chlorophenyl)pyrrolidine-2,5-dioneMethylamine80-90%98-101
1-Phenyl-3-(2-chlorophenyl)pyrrolidine-2,5-dioneAniline75-85%145-148
1-(2-Aminoethyl)-3-(2-chlorophenyl)pyrrolidine-2,5-dioneEthylenediamine60-70%162-165

Application in Drug Development: Anticonvulsant Agents

Derivatives of 3-aryl-pyrrolidine-2,5-diones have shown promise as anticonvulsant agents.[1][3] The mechanism of action for many succinimide-based anticonvulsants is believed to involve the modulation of voltage-gated ion channels.

Proposed Signaling Pathway and Drug Target

The primary target for many anticonvulsant drugs is the voltage-gated sodium channel in neurons. By binding to these channels, the drugs can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that leads to seizures.

G cluster_0 Neuronal Membrane cluster_1 Cellular Events Na_channel Voltage-gated Sodium Channel Action_Potential Action Potential Firing Na_channel->Action_Potential initiates Ca_channel Voltage-gated Calcium Channel Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release triggers Depolarization Membrane Depolarization Depolarization->Na_channel opens Action_Potential->Ca_channel activates Drug 3-(2-Chlorophenyl)pyrrolidine -2,5-dione Derivative Drug->Na_channel stabilizes inactivated state

Caption: Proposed mechanism of action for succinimide-based anticonvulsants.

Experimental Workflow for Anticonvulsant Screening

A typical workflow for screening newly synthesized compounds for anticonvulsant activity involves a series of in vivo and in vitro assays.

G cluster_0 Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 In Vitro & Mechanistic Studies Synthesis Synthesis of This compound Derivatization Derivatization to Pyrrolidine-2,5-diones Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification MES Maximal Electroshock (MES) Test Purification->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Purification->scPTZ Tox Neurotoxicity (Rotarod Test) Purification->Tox Lead_Opt Lead Optimization MES->Lead_Opt scPTZ->Lead_Opt Tox->Lead_Opt PatchClamp Patch Clamp Electrophysiology (Ion Channel Studies) Binding Receptor Binding Assays Lead_Opt->PatchClamp Lead_Opt->Binding

Caption: Workflow for anticonvulsant drug discovery.

These protocols and application notes are intended to serve as a starting point for researchers. Optimization of reaction conditions and purification methods may be necessary for specific derivatives. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for the Purification of 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)oxolane-2,5-dione is a succinic anhydride derivative with potential applications in organic synthesis and pharmaceutical development. As with any synthetically derived compound, achieving high purity is critical for its use in further reactions, biological assays, and formulation studies. Impurities, such as starting materials, by-products, and residual solvents, can significantly impact experimental outcomes and the safety profile of downstream products.

This document provides detailed protocols for the purification of this compound, focusing on two primary techniques: recrystallization and silica gel column chromatography . These methods are widely applicable to solid organic compounds and can be adapted to achieve the desired level of purity.

General Purification Strategy

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. A typical workflow for the purification and analysis of this compound is outlined below.

cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization High-throughput column_chromatography Column Chromatography crude_product->column_chromatography High-purity tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc HPLC Analysis tlc->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms pure_product Pure Product (>99%) ms->pure_product

Caption: General workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Methodology:

  • Solvent Screening:

    • Place approximately 20-30 mg of the crude this compound into several test tubes.

    • Add a small amount (0.5-1.0 mL) of a different solvent to each tube. Potential solvents include toluene, ethyl acetate, isopropanol, acetone, and mixtures such as ethyl acetate/hexanes.

    • Heat the test tubes in a water bath or on a heating block until the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and in which impurities are either highly soluble or insoluble at all temperatures.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

The effectiveness of recrystallization can be evaluated by comparing the purity and yield before and after the process.

Parameter Crude Product After Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~85%>98%
Yield N/A75-90%
Melting Point Broad range (e.g., 115-120 °C)Sharp range (e.g., 122-124 °C)
Protocol 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Methodology:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation of the target compound from its impurities (Rf value of the target compound should be around 0.3-0.4).

  • Column Preparation:

    • Choose an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel column.

    • Begin the elution process by adding the mobile phase to the top of the column and collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

Parameter Crude Product After Column Chromatography
Appearance Off-white to yellowish solidWhite solid
Purity (by HPLC) ~85%>99%
Yield N/A60-80%
TLC (Rf) Multiple spotsSingle spot

Purity Assessment Workflow

A multi-step analytical workflow is recommended to confirm the purity and identity of the final product.

cluster_input Input cluster_primary_tests Primary Purity Checks cluster_quantitative_analysis Quantitative & Structural Analysis cluster_output Output purified_sample Purified Sample tlc_analysis TLC Analysis (Single Spot?) purified_sample->tlc_analysis mp_analysis Melting Point (Sharp Range?) purified_sample->mp_analysis hplc_analysis HPLC/UPLC (>99% Purity?) tlc_analysis->hplc_analysis mp_analysis->hplc_analysis nmr_analysis ¹H & ¹³C NMR (Correct Structure?) hplc_analysis->nmr_analysis ms_analysis Mass Spectrometry (Correct Mass?) nmr_analysis->ms_analysis final_product Characterized Pure Product ms_analysis->final_product

Caption: Workflow for the analytical assessment of purified this compound.

Troubleshooting

Problem Possible Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Use a lower-boiling point solvent. / Add more solvent or heat the solution to redissolve and cool more slowly.
Poor recovery from recrystallization The compound is too soluble in the cold solvent. / Too much solvent was used.Use a less polar solvent or a solvent mixture. / Reduce the amount of solvent used for dissolution.
Poor separation in column chromatography Inappropriate eluent system. / Column was not packed correctly.Optimize the eluent system using TLC. / Repack the column carefully, avoiding air bubbles.
Compound is insoluble for column loading The compound has low solubility in the eluent.Use the dry loading method by adsorbing the compound onto silica gel.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and silica gel column chromatography. The choice of method will depend on the specific impurity profile and the desired final purity. It is essential to accompany these purification protocols with rigorous analytical characterization to ensure the quality of the final product for its intended research and development applications.

Application Notes and Protocols for the Analytical Characterization of 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Chlorophenyl)oxolane-2,5-dione is a chemical compound of interest in pharmaceutical and chemical research. A thorough characterization of this molecule is essential for quality control, stability studies, and regulatory submissions. This document provides detailed application notes and protocols for the analytical characterization of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The provided protocols and data are based on established analytical methodologies for structurally related compounds and serve as a comprehensive guide for researchers.

Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive analytical characterization of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample This compound HPLC HPLC Analysis Sample->HPLC Purity/Quantification GC_MS GC-MS Analysis Sample->GC_MS Volatile Impurities NMR NMR Spectroscopy Sample->NMR Structure Elucidation FT_IR FT-IR Spectroscopy Sample->FT_IR Functional Groups Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GC_MS->Impurity Structure_ID Structural Identification NMR->Structure_ID Functional_Groups Functional Group Analysis FT_IR->Functional_Groups Final_Report Comprehensive Report Purity->Final_Report Impurity->Final_Report Structure_ID->Final_Report Functional_Groups->Final_Report

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity and quantifying this compound.

Experimental Protocol

1.1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection Wavelength: 225 nm.[1][2]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to a final volume of 100 mL to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

1.3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL
Retention Time (RT)Approximately 6.5 min

HPLC Workflow Diagram

HPLC Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Prep_Mobile_Phase->Prep_Standards Prep_Sample Prepare Sample Solution Prep_Mobile_Phase->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Standards->Equilibrate Prep_Sample->Equilibrate Inject Inject Standards and Sample Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Process_Data Process Data (Peak Integration, Calibration Curve) Acquire_Data->Process_Data Analyze Analyze Results (Purity, Concentration) Process_Data->Analyze End End Analyze->End

Caption: Step-by-step workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • System: A standard GC-MS system.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

2.2. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 2: Expected GC-MS Data for this compound (Illustrative)

ParameterValue
Expected Retention Time (RT)Approximately 12.8 min
Molecular Ion [M]⁺ (m/z)224/226 (due to Cl isotope)
Key Fragment Ions (m/z)180, 152, 111, 75

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the molecule.

Experimental Protocol

3.1. Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full assignment.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Illustrative)

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm)
CH (oxolane)4.8 - 5.0 (dd)
CH₂ (oxolane)3.0 - 3.5 (m)
Aromatic CH7.2 - 7.6 (m)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol

4.1. Instrumentation and Conditions:

  • Spectrometer: A standard FT-IR spectrometer.

  • Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Presentation

Table 4: Expected Characteristic FT-IR Absorption Bands (Illustrative)

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch
1850 - 1750C=O stretch (anhydride)
1600 - 1450Aromatic C=C stretch
1250 - 1000C-O stretch (ether/anhydride)
800 - 600C-Cl stretch

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and structure, which is essential for research, development, and quality assurance purposes. The provided protocols and illustrative data serve as a valuable resource for scientists working with this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(2-chlorophenyl)oxolane-2,5-dione as a key starting material. This versatile building block, a substituted succinic anhydride, serves as a precursor for the generation of valuable scaffolds in medicinal chemistry, including pyridazinones and pyrrolidine-2,5-diones (succinimides). The protocols outlined below are based on established synthetic methodologies for analogous substituted succinic anhydrides.

Synthesis of 6-(2-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Pyridazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The synthesis of 6-(2-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C 6-(2-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one A->C Reflux B Hydrazine Hydrate B->C

Caption: Synthesis of a pyridazinone derivative.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-(2-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)
3-(Aryl)oxolane-2,5-dioneHydrazine Hydrate6-(Aryl)-4,5-dihydropyridazin-3(2H)-one75-90

Note: Yields are based on analogous reactions with other 3-aryl substituted succinic anhydrides and may vary for the 2-chloro substituted derivative.

Synthesis of N-Substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones, also known as succinimides, are prevalent motifs in a variety of biologically active compounds, including anticonvulsant and analgesic agents. The synthesis involves a two-step, one-pot reaction of this compound with a primary amine, which proceeds through an intermediate succinamic acid that undergoes subsequent cyclodehydration.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Succinamic Acid A->C Ring Opening B Primary Amine (R-NH2) B->C D N-Substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-dione C->D Cyclodehydration (Heat or Acetic Anhydride)

Caption: Synthesis of a succinimide derivative.

Experimental Protocol

Materials:

  • This compound or 2-(2-Chlorophenyl)succinic acid

  • Primary amine (e.g., aniline, benzylamine, aminoacetic acid)

  • Acetic anhydride or a high-boiling point solvent (for thermal cyclization)

  • Sodium acetate (optional, as catalyst for cyclization with acetic anhydride)

  • Appropriate solvents (e.g., toluene, xylene for thermal cyclization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Formation of Succinamic Acid:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene).

    • Add the primary amine (1.0 eq) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 1-2 hours to allow for the formation of the intermediate succinamic acid.

  • Cyclodehydration to Succinimide:

    • Method A (Thermal Cyclization): Heat the reaction mixture from the previous step to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. Continue refluxing for 4-8 hours until the reaction is complete (monitored by TLC).

    • Method B (Acetic Anhydride): To the succinamic acid intermediate, add acetic anhydride (2-3 eq) and a catalytic amount of sodium acetate. Heat the mixture at 80-100 °C for 2-4 hours.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 3-(2-chlorophenyl)pyrrolidine-2,5-dione.

Quantitative Data (Representative):

Reactant 1Reactant 2 (Primary Amine)ProductYield (%)
This compoundAniline1-Phenyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione85-95
This compoundBenzylamine1-Benzyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione80-90
2-(2-Chlorophenyl)succinic acidAminoacetic acid2-(3-(2-Chlorophenyl)-2,5-dioxopyrrolidin-1-yl)acetic acid~70-80

Note: Yields are based on analogous reactions and may vary depending on the specific primary amine and reaction conditions used.

Logical Workflow for Synthesis

G Start This compound Reaction_Pyridazinone Cyclocondensation Start->Reaction_Pyridazinone Reaction_Succinimide Ring Opening & Cyclodehydration Start->Reaction_Succinimide Reactant_Hydrazine Hydrazine Hydrate Reactant_Hydrazine->Reaction_Pyridazinone Reactant_Amine Primary Amine (R-NH2) Reactant_Amine->Reaction_Succinimide Product_Pyridazinone 6-(2-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Reaction_Pyridazinone->Product_Pyridazinone Product_Succinimide N-Substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Reaction_Succinimide->Product_Succinimide

Caption: Synthetic pathways from the starting material.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Chlorophenyl)oxolane-2,5-dione synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through a two-step process:

  • Stobbe Condensation: Reaction of 2-chlorobenzaldehyde with a succinic acid diester (e.g., diethyl succinate) in the presence of a strong base to form an intermediate, which upon hydrolysis yields 3-(2-chlorophenyl)itaconic acid or a tautomeric mixture containing 2-(2-chlorophenyl)succinic acid.

  • Cyclization: Dehydration of the resulting succinic acid derivative, typically using a dehydrating agent like acetic anhydride, to form the target cyclic anhydride, this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Stobbe Condensation cluster_1 Step 2: Cyclization cluster_2 Purification Reactants 2-Chlorobenzaldehyde + Diethyl Succinate Reaction1 Stobbe Condensation Reactants->Reaction1 Solvent (e.g., Toluene, THF) Base Strong Base (e.g., NaH, KOtBu) Base->Reaction1 Hydrolysis Acidic Workup (Hydrolysis) Reaction1->Hydrolysis Intermediate 3-(2-Chlorophenyl)succinic Acid Hydrolysis->Intermediate Reaction2 Cyclization Intermediate->Reaction2 DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Reaction2 Product This compound Reaction2->Product Purification Recrystallization or Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions.

Issue 1: Low or No Yield in Stobbe Condensation (Step 1)
Potential Cause Recommended Solution
Inactive Base Use freshly opened or properly stored strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous reaction conditions as these bases are moisture-sensitive.
Inappropriate Solvent Ethereal solvents like THF or aromatic hydrocarbons like toluene are generally effective. Ensure the solvent is anhydrous.
Low Reaction Temperature While the initial addition of reactants may be performed at a lower temperature to control the exotherm, the reaction often requires heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and time.
Steric Hindrance The ortho-chloro substituent on the benzaldehyde can sterically hinder the reaction. Using a stronger, less hindered base like potassium tert-butoxide may improve yields compared to sodium ethoxide.[1]
Side Reactions Aromatic aldehydes can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base.[2] This can be minimized by adding the aldehyde slowly to the reaction mixture containing the base and succinic ester.

Troubleshooting Logic for Stobbe Condensation

G Start Low/No Product in Stobbe Condensation CheckBase Is the base active and ahydrous? Start->CheckBase CheckSolvent Is the solvent anhydrous and appropriate? CheckBase->CheckSolvent Yes SolutionBase Use fresh KOtBu or NaH. Ensure dry conditions. CheckBase->SolutionBase No CheckTemp Has the reaction been heated sufficiently? CheckSolvent->CheckTemp Yes SolutionSolvent Use dry THF or Toluene. CheckSolvent->SolutionSolvent No ConsiderSideReactions Are there signs of side reactions? CheckTemp->ConsiderSideReactions Yes SolutionTemp Monitor by TLC while gradually increasing temperature. CheckTemp->SolutionTemp No SolutionSideReactions Add aldehyde slowly to the base/ester mixture. ConsiderSideReactions->SolutionSideReactions Yes

Caption: Troubleshooting workflow for the Stobbe condensation step.

Issue 2: Incomplete or Low-Yield Cyclization (Step 2)
Potential Cause Recommended Solution
Insufficient Dehydrating Agent Use a sufficient excess of the dehydrating agent, such as acetic anhydride or acetyl chloride. Typically, a 2-3 fold molar excess is used.
Presence of Water The starting 3-(2-chlorophenyl)succinic acid must be thoroughly dried before the cyclization step. Water will consume the dehydrating agent and prevent anhydride formation.
Low Reaction Temperature The cyclization often requires heating. Refluxing in acetic anhydride is a common procedure.
Decomposition Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid OH stretch) to avoid overheating.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Contamination with Succinic Acid The product can be contaminated with the unreacted succinic acid precursor. Washing the crude product with a cold, non-polar solvent can help remove the more polar starting material. Recrystallization from a suitable solvent system (e.g., ether-hexane) is also effective.
Oily Product If the product is an oil, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Tarry Byproducts Tarry byproducts from the cyclization step can sometimes be removed by dissolving the crude product in a suitable solvent and filtering through a short plug of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Stobbe condensation in this synthesis?

A1: While sodium ethoxide is traditionally used, stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) often give better yields, especially with sterically hindered aldehydes like 2-chlorobenzaldehyde.[1] KOtBu is particularly effective and can lead to shorter reaction times.

Q2: How can I be sure my Stobbe condensation has gone to completion?

A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting 2-chlorobenzaldehyde should diminish and a new, more polar spot corresponding to the succinic acid half-ester should appear.

Q3: What are the ideal conditions for the cyclization of 3-(2-chlorophenyl)succinic acid?

A3: A common and effective method is to reflux the dried succinic acid in an excess of acetic anhydride for 1-2 hours.[3] The progress of the reaction can be monitored by the disappearance of the starting material on TLC or by IR spectroscopy.

Q4: My final product is a yellow oil. How can I crystallize it?

A4: If the product is an oil, it may be due to impurities. First, try to purify it by column chromatography. Once a pure fraction is obtained (as confirmed by TLC), attempt crystallization by dissolving the oil in a minimal amount of a suitable solvent (like diethyl ether) and then slowly adding a non-polar solvent (like hexanes) until turbidity is observed. Cooling the mixture may then induce crystallization.

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, an alternative route could involve a Michael addition. For instance, the addition of a malonic ester derivative to a 2-chlorocinnamic acid ester, followed by hydrolysis, decarboxylation, and cyclization could yield the target molecule. However, the Stobbe condensation is a more direct and commonly employed method for this class of compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Chlorophenyl)succinic Acid via Stobbe Condensation
  • Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and anhydrous toluene.

  • Reaction Initiation: Add diethyl succinate (1.0 equivalent) to the stirred suspension. Heat the mixture to 80-90 °C.

  • Aldehyde Addition: Slowly add a solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous toluene via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude half-ester, add a solution of sodium hydroxide and ethanol. Reflux the mixture for 4-6 hours to saponify the ester.

  • Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The precipitated 3-(2-chlorophenyl)succinic acid can be collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound (Cyclization)
  • Preparation: Place the dried 3-(2-chlorophenyl)succinic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add acetic anhydride (3.0 equivalents) to the flask. Heat the mixture to reflux and maintain for 1-2 hours.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.

References

Technical Support Center: 3-(2-Chlorophenyl)oxolane-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-chlorophenyl)oxolane-2,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive functional group in this compound?

A1: The primary reactive functional group is the cyclic anhydride, specifically a succinic anhydride derivative. This group is susceptible to nucleophilic attack, leading to ring-opening reactions.

Q2: What are the most common reactions performed with this compound?

A2: this compound is typically used in acylation reactions. Common reactions include esterification with alcohols to form monoesters of the corresponding succinic acid derivative and reaction with amines to form amides.[1] These reactions are fundamental in synthesizing more complex molecules for drug discovery and materials science.

Q3: What are the main stability concerns with this compound?

A3: The compound is sensitive to moisture.[2][3] The anhydride ring can readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid.[1][4] This hydrolysis is a common source of impurity and can affect reaction yields. Therefore, it is crucial to use anhydrous solvents and reagents and to store the compound in a dry environment.[5]

Q4: How can I purify the final product if it is contaminated with the hydrolyzed diacid?

A4: If your product is not acidic and is soluble in an organic solvent, you can remove the 2-(2-chlorophenyl)succinic acid impurity via an acid-base extraction.[6][7] Dissolve the crude product in an organic solvent like methylene chloride or diethyl ether and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic diacid will be converted to its water-soluble salt and move to the aqueous layer, which can then be separated.[6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?

A: Several factors could contribute to a low or nonexistent yield. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Anhydride Purity: Verify the purity of your starting anhydride. It may have hydrolyzed over time. Consider purifying the anhydride by recrystallization or sublimation if its purity is questionable.[8]

    • Nucleophile Reactivity: Ensure the alcohol or amine you are using is sufficiently reactive. Sterically hindered nucleophiles may require more forcing conditions or the use of a catalyst.

    • Solvent and Reagent Purity: Ensure all solvents and other reagents are anhydrous. Trace amounts of water can consume the starting material through hydrolysis.[5]

  • Reaction Conditions:

    • Temperature: Some reactions, especially with less reactive nucleophiles, may require heating.[9] However, excessive heat can lead to side reactions or decomposition. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature.

    • Catalyst: For sluggish reactions, particularly esterifications, the addition of a catalyst may be necessary. Common catalysts for anhydride ring-opening include bases like pyridine or 4-dimethylaminopyridine (DMAP).[9]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over time to determine the optimal duration.

  • Work-up Procedure:

    • Product Solubility: Ensure your product is not being lost during the work-up. Check the solubility of your expected product in the solvents used for extraction and washing.

Issue 2: Presence of a Major Impurity

Q: My final product shows a significant impurity that I suspect is the diacid. How can I confirm this and prevent its formation?

A: The most common impurity is the hydrolyzed diacid, 2-(2-chlorophenyl)succinic acid.

  • Confirmation:

    • You can often identify the diacid by NMR spectroscopy (presence of carboxylic acid protons) or by LC-MS (a mass corresponding to the addition of a water molecule to the starting anhydride).

    • A simple test is to spot your crude product on a TLC plate and co-spot it with a known standard of the diacid if available.

  • Prevention:

    • Strict Anhydrous Conditions: The most critical step is to maintain strictly anhydrous conditions throughout the experiment. Use freshly dried solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).[2][5]

    • Purify Starting Material: If the starting anhydride is old or has been exposed to air, consider purifying it before use.

Data Presentation: Reaction Condition Comparison

For systematic troubleshooting, it is helpful to log and compare your experimental data. Below are template tables to structure your observations.

Table 1: Reaction Solvent and Yield

EntrySolventTemperature (°C)Reaction Time (h)Observed Yield (%)
1THF2512
2DCM2512
3Toluene806
4DMF2512

Table 2: Catalyst Screening for Esterification

EntryAlcohol SubstrateCatalyst (mol%)Temperature (°C)Conversion (%)
1EthanolNone25
2EthanolPyridine (10)25
3EthanolDMAP (5)25
4tert-ButanolDMAP (5)50

Experimental Protocols

General Protocol for the Reaction of this compound with a Nucleophile (e.g., an Alcohol)

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, DCM) via syringe. Begin stirring to dissolve the anhydride. Add the alcohol (1.0-1.2 eq) dropwise via syringe. If a catalyst (e.g., DMAP, 0.05 eq) is used, it can be added at this stage.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • If the product is organic-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and the diacid byproduct.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Reagents setup Setup Under Inert Atmosphere prep->setup dissolve Dissolve Anhydride setup->dissolve add_nuc Add Nucleophile dissolve->add_nuc monitor Monitor Progress (TLC/LC-MS) add_nuc->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash with NaHCO3(aq) extract->wash dry_purify Dry & Purify wash->dry_purify product Pure Product dry_purify->product

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield reagent Reagent Quality Issue start->reagent conditions Suboptimal Conditions start->conditions workup Work-up Loss start->workup check_purity Check Purity / Re-purify reagent->check_purity Anhydride/Nucleophile use_anhydrous Use Anhydrous Reagents reagent->use_anhydrous Solvents optimize_temp Optimize Temperature conditions->optimize_temp add_catalyst Add Catalyst conditions->add_catalyst check_solubility Verify Product Solubility workup->check_solubility

Caption: Troubleshooting flowchart for addressing low reaction yields.

Common Side Reaction Pathway

side_reaction anhydride This compound diacid 2-(2-Chlorophenyl)succinic Acid anhydride->diacid Hydrolysis h2o H₂O (Moisture) h2o->diacid

Caption: The common hydrolysis side reaction of the starting anhydride.

References

Optimization of reaction conditions for 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-(2-Chlorophenyl)oxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of the precursor acid: Formation of (2-Chlorophenyl)succinic acid. This can be achieved through various standard organic chemistry methods, such as the Stobbe condensation or alkylation of a 2-chlorophenylacetate enolate.

  • Cyclization: Dehydration of the resulting dicarboxylic acid to form the target anhydride, this compound.

Q2: Which dehydrating agents are most effective for the final cyclization step?

Several reagents can be used for the dehydration of succinic acids to their corresponding anhydrides. The choice of reagent can impact reaction time, temperature, and yield. Common and effective dehydrating agents include acetyl chloride, acetic anhydride, and thionyl chloride.[1][2]

Q3: How can I monitor the progress of the cyclization reaction?

The reaction can be monitored by observing the disappearance of the starting dicarboxylic acid. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. Additionally, in reactions that produce gaseous byproducts like HCl (when using acetyl chloride or thionyl chloride), monitoring gas evolution can indicate reaction progress.[3]

Q4: What are typical reaction conditions for the cyclization?

Reaction conditions are highly dependent on the chosen dehydrating agent. Below is a summary of typical conditions for related succinic anhydride syntheses.

Dehydrating AgentSolventTemperatureTypical Reaction Time
Acetyl Chloride Benzene (or neat)Reflux1.5 - 2 hours
Acetic Anhydride Neat100°C (Steam Bath)30 - 60 minutes
Thionyl Chloride NeatReflux30 - 60 minutes

Q5: How can the final product, this compound, be purified?

Purification is typically achieved through recrystallization from a suitable solvent system. The crude product can be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetic anhydride for related compounds) and then allowed to cool, inducing crystallization. The purified crystals can then be collected by filtration, washed with a cold, non-reactive solvent like ether, and dried under vacuum.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Final Anhydride
Possible Cause Suggested Solution
Ineffective Dehydrating Agent The chosen dehydrating agent may not be potent enough or may have degraded. Use a fresh batch of a more reactive agent like acetyl chloride or thionyl chloride.[1][2]
Presence of Water The starting material, (2-Chlorophenyl)succinic acid, may contain residual water. Ensure the starting material is thoroughly dried before the reaction. The reaction should be carried out under anhydrous conditions, using dried glassware and solvents, and protected from atmospheric moisture with a drying tube.[4]
Reversible Reaction The formation of the anhydride from the dicarboxylic acid is a reversible equilibrium. To drive the reaction forward, use an excess of the dehydrating agent or remove the byproducts (e.g., acetic acid, HCl) as they are formed.[4]
Incorrect Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. If using acetic anhydride, consider gentle heating on a steam bath. For acetyl chloride or thionyl chloride, refluxing is often necessary.[1]
Problem 2: Product is Impure or Oily
Possible Cause Suggested Solution
Incomplete Reaction The product may be contaminated with the starting dicarboxylic acid. Increase the reaction time or temperature to ensure complete conversion. Monitor the reaction by TLC until the starting material spot disappears.
Hydrolysis of the Product The anhydride product is susceptible to hydrolysis back to the dicarboxylic acid, especially during workup.[2] Ensure all workup steps are performed under anhydrous conditions until the pure, solid product is isolated. Use dry solvents for washing and extraction.
Side Reactions At higher temperatures, side reactions may lead to the formation of tarry by-products.[5] If this is observed, attempt the reaction at a lower temperature for a longer duration. Purification by column chromatography may be necessary to remove these impurities.
Residual Solvent The product may retain solvent from the reaction or purification. Ensure the final product is dried thoroughly under vacuum to remove any residual volatiles.

Experimental Protocols

Protocol: Cyclization of (2-Chlorophenyl)succinic acid using Acetyl Chloride

This protocol is based on established methods for synthesizing succinic anhydrides.[1]

  • Preparation: In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 1 mole-equivalent of dry (2-Chlorophenyl)succinic acid.

  • Reagent Addition: Add 3 mole-equivalents of acetyl chloride to the flask.

  • Reaction: Gently reflux the mixture on a steam bath. The solid dicarboxylic acid should gradually dissolve. Continue refluxing for 1.5 to 2 hours, or until the evolution of HCl gas ceases.

  • Crystallization: Allow the solution to cool to room temperature, and then chill in an ice bath to induce crystallization of the this compound.

  • Isolation: Collect the crystals by vacuum filtration on a Büchner funnel.

  • Washing: Wash the crystals with two portions of cold, dry ether to remove any remaining acetic acid or unreacted acetyl chloride.

  • Drying: Dry the purified product in a vacuum desiccator.

Visualizations

Experimental Workflow for Synthesis

Workflow: Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Purification Starting_Materials 2-Chlorophenylacetic Acid Derivative Reaction_1 Alkylation or Condensation Starting_Materials->Reaction_1 Intermediate (2-Chlorophenyl)succinic Acid Reaction_1->Intermediate Reaction_2 Dehydration with Acetyl Chloride Intermediate->Reaction_2 Crude_Product Crude Anhydride Reaction_2->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General two-step synthetic workflow.

Troubleshooting Logic Diagram

Troubleshooting: Low Yield in Cyclization Start Low or No Yield Check_Moisture Check for Water? (Wet reagents/glassware) Start->Check_Moisture Solution_Dry Dry all reagents, solvents & glassware. Use drying tube. Check_Moisture->Solution_Dry Yes Check_Temp Reaction Temp Too Low? Check_Moisture->Check_Temp No Solution_Dry->Check_Temp Solution_Heat Increase temperature (e.g., reflux). Check_Temp->Solution_Heat Yes Check_Reagent Dehydrating Agent Effective? Check_Temp->Check_Reagent No Solution_Heat->Check_Reagent Solution_Reagent Use fresh/stronger reagent (e.g., AcCl). Use excess. Check_Reagent->Solution_Reagent No End Improved Yield Check_Reagent->End Yes Solution_Reagent->End

Caption: Decision tree for troubleshooting low yield.

References

How to handle and store 3-(2-Chlorophenyl)oxolane-2,5-dione safely

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(2-Chlorophenyl)oxolane-2,5-dione

This guide provides essential safety information for handling and storing this compound. As this compound is a substituted succinic anhydride, the safety protocols are based on the known hazards of the parent compound, succinic anhydride. Always refer to a substance-specific Safety Data Sheet (SDS) if available and consult with your institution's safety officer.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on the data for related acid anhydrides, this compound should be handled as a hazardous substance. The primary hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Irritation: May cause respiratory irritation.[2][3][4]

  • Sensitization: May cause an allergic skin reaction or allergy and asthma-like symptoms if inhaled.[2][3]

  • Reactivity: Acid anhydrides are sensitive to moisture and will react with water, including humidity in the air, to form the corresponding carboxylic acid.[5][6][7] This can also cause the material to degrade and clump.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE should be worn at all times:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1][3]

  • Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1][8]

  • Respiratory Protection: If working with the solid in a way that generates dust, or if ventilation is inadequate, a suitable respirator (e.g., a mask with a P3 dust filter) should be used.[2]

Q3: What are the recommended storage conditions?

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly sealed to prevent contact with moisture and air.[2][9]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[9][10]

  • Keep away from heat, sparks, and open flames.[2][11]

Q4: How should I properly handle this chemical during experiments?

Follow these handling procedures to ensure a safe laboratory environment:

  • Use the compound in a well-ventilated area, such as a chemical fume hood.[1][12]

  • Avoid all personal contact, including inhalation of dust or fumes.[8][12]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the work area.[2][12]

  • Wash hands thoroughly with soap and water after handling.[8][12]

Troubleshooting Guides

Problem: I opened a new container of the compound, and it appears clumpy and smells acidic (like vinegar).

  • Probable Cause: The compound has likely been exposed to moisture, causing it to hydrolyze into its corresponding dicarboxylic acid.[6][7] Acid anhydrides readily react with water from the atmosphere.[5]

  • Solution: While the material may still be usable for some applications, its purity is compromised. For sensitive experiments, using a fresh, unopened container is recommended. To prevent this, always ensure containers are sealed tightly immediately after use and stored in a desiccator or a dry environment.

Problem: I experience respiratory irritation or a skin rash after working with the compound.

  • Probable Cause: You may have been exposed to the compound's dust or fumes. These compounds can cause respiratory irritation and may act as skin or respiratory sensitizers.[2][3][9]

  • Solution:

    • Immediately move to an area with fresh air.[1][3]

    • If skin contact occurred, remove contaminated clothing and flush the affected skin with plenty of water.[3][8]

    • Review your handling procedures. Ensure you are working in a properly functioning chemical fume hood and that your PPE is appropriate and worn correctly.

    • Seek medical attention if symptoms persist and show the medical professional the Safety Data Sheet for the related compound (succinic anhydride).[3]

Problem: How do I handle a small spill of the solid compound on the lab bench?

  • Probable Cause: Accidental spillage during transfer or handling.

  • Solution:

    • Ensure the area is well-ventilated and restrict access to the spill area.

    • Wear the appropriate PPE (gloves, goggles, lab coat).[8][12]

    • Use a dry clean-up procedure.[8][12] Do not add water.

    • Carefully sweep or shovel the material into a suitable, labeled container for chemical waste disposal.[3] Avoid generating dust.[8][12]

    • Wipe the area with a damp cloth (if material is water-miscible and non-reactive in this state for cleaning purposes) and then decontaminate the surface. Dispose of cleaning materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup.

Data Summary: Safety and Handling

ParameterRecommendationSource
Primary Hazards Skin corrosion/burns, serious eye damage, respiratory irritation, skin/respiratory sensitization.[1][2][3]
Handling Area Use only in a well-ventilated area, preferably a chemical fume hood.[1][12]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat. Use respiratory protection if dust is generated.[1][2][3]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][3][9]
Incompatible Materials Water, strong oxidizing agents, strong acids, strong bases, alcohols.[5][9]
Spill Procedure Use dry cleanup methods; avoid generating dust. Place in a sealed container for disposal.[3][8][12]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
First Aid: Skin Contact Remove contaminated clothing immediately. Flush skin with running water. Seek medical attention if irritation occurs.[3][8]
First Aid: Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

Experimental Workflow Visualization

The following diagram outlines the standard procedure for safely handling a chemical spill of a solid hazardous substance like this compound.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_minor Phase 2: Minor Spill Cleanup cluster_major Phase 2: Major Spill Response cluster_post Phase 3: Post-Cleanup Spill Spill Occurs Alert Alert personnel in the area and restrict access Spill->Alert Assess Assess the spill size (Minor or Major?) Alert->Assess PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Minor Evacuate Evacuate the immediate area Assess->Evacuate Major Cleanup Use dry cleanup method (AVOID DUST) PPE->Cleanup Collect Collect material into a labeled hazardous waste container Cleanup->Collect Decon Decontaminate spill area Collect->Decon Dispose Dispose of waste through proper channels Decon->Dispose Contact Contact Emergency Services (e.g., EHS) Evacuate->Contact Contact->Dispose Report Report the incident per institutional policy Dispose->Report

Caption: Workflow for responding to a chemical spill.

References

Technical Support Center: 3-(2-Chlorophenyl)oxolane-2,5-dione Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(2-Chlorophenyl)oxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in crude this compound?

A1: The most prevalent impurity is 3-(2-chlorophenyl)succinic acid, which is the diacid formed by the hydrolysis of the anhydride ring.[1][2][3] This can occur due to exposure to moisture during the reaction workup or storage.

Q2: What are the likely sources of colored impurities in my product?

A2: Colored impurities can arise from several sources, including residual Lewis acid catalysts (e.g., aluminum chloride) used in the synthesis (likely a Friedel-Crafts acylation), side-products from the reaction, or degradation of the compound.[4][5]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common method for purifying anhydrides, its suitability depends on the thermal stability of your compound and the boiling points of the impurities.[6] For the related phenylsuccinic anhydride, vacuum distillation is a viable method.[7] However, careful evaluation is necessary to prevent decomposition at elevated temperatures.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can effectively separate the anhydride from its diacid hydrolysate.[8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and absence of major impurities.[9][10] The melting point of the purified compound should also be sharp and consistent with literature values if available.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible Cause Suggested Solution
Product loss during aqueous workup Minimize contact time with water to prevent hydrolysis. Use brine washes to reduce the solubility of the organic product in the aqueous phase.
Incomplete conversion of the diacid to the anhydride If synthesizing from the diacid, ensure complete removal of water. Consider using a stronger dehydrating agent or extending the reaction time. A common method is refluxing with acetyl chloride or acetic anhydride.[11][12]
Product co-precipitates with impurities Optimize the recrystallization solvent system. A solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures is ideal.
Decomposition during distillation Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.
Problem 2: Product is an oil or fails to crystallize.
Possible Cause Suggested Solution
Presence of significant impurities Purify the crude product by column chromatography before attempting recrystallization. A typical stationary phase is silica gel with a mobile phase of increasing polarity (e.g., hexane/ethyl acetate gradient).[13]
Incorrect recrystallization solvent Screen a variety of solvents. For similar compounds, ethers have been used for the anhydride form, and water for the diacid form.[11][14]
Product is a mixture of diastereomers If the synthesis can produce diastereomers, their separation might be necessary. This can sometimes be achieved by fractional crystallization with different solvents or by preparative chromatography.
Problem 3: Purified product is still colored.
Possible Cause Suggested Solution
Trapped solvent or catalyst residues Wash the crude product thoroughly. For Friedel-Crafts reactions, a dilute acid wash can help remove residual Lewis acid.[5]
Colored impurities not removed by recrystallization Treat a solution of the crude product with activated carbon before filtration and recrystallization. This can effectively remove colored, non-polar impurities.
Oxidation or degradation Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.

Experimental Protocols

Protocol 1: Recrystallization of 3-Aryl-oxolane-2,5-diones (General Procedure)

This protocol is adapted from the purification of phenylsuccinic anhydride and can be used as a starting point for this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on analogous compounds, solvents to consider are diethyl ether or a mixture of toluene and acetyl chloride.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Conversion of 3-(2-Chlorophenyl)succinic Acid to the Anhydride

If the primary impurity is the diacid, it can be converted back to the anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine the crude product containing 3-(2-chlorophenyl)succinic acid with an excess of a dehydrating agent such as acetyl chloride or acetic anhydride.[11][12]

  • Heating: Heat the mixture to reflux for 2-4 hours.

  • Removal of Reagent: After the reaction is complete, remove the excess dehydrating agent and byproducts by distillation or under reduced pressure.

  • Purification: The resulting crude anhydride can then be purified by recrystallization (Protocol 1) or vacuum distillation.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis1 Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 Decision1 Is Purity > 95%? Analysis1->Decision1 Purified Purified Product Decision1->Purified Yes Decision2 Major Impurity? Decision1->Decision2 No Recrystallization Recrystallization Analysis2 Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis2 Column Column Chromatography Column->Recrystallization Dehydration Conversion of Diacid to Anhydride Dehydration->Recrystallization Decision2->Column Other/Unknown Decision2->Dehydration Diacid Diacid Diacid (Hydrolysis Product) Other Other Impurities Analysis2->Purified

Caption: A logical workflow for the purification of this compound.

Hydrolysis_Equilibrium Anhydride This compound (Desired Product) Diacid 3-(2-Chlorophenyl)succinic Acid (Impurity) Anhydride->Diacid + H2O (Hydrolysis) (Favored by moisture, high pH) Diacid->Anhydride - H2O (Dehydration) (Favored by heat, dehydrating agents)

Caption: The equilibrium between the anhydride and its hydrolyzed diacid form.

References

Catalyst selection and optimization for 3-(2-Chlorophenyl)oxolane-2,5-dione reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)oxolane-2,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions performed with this compound?

A1: this compound, a substituted succinic anhydride, is primarily used in reactions involving nucleophilic attack at the carbonyl carbons. The most common transformations include:

  • Esterification: Ring-opening reaction with alcohols to form monoesters of the corresponding succinic acid derivative.

  • Amidation: Reaction with primary or secondary amines to yield the corresponding amides.

  • Hydrolysis: Reaction with water, often an undesired side reaction, leading to the formation of 3-(2-Chlorophenyl)succinic acid.

  • Ring-Opening Polymerization (ROP): Copolymerization with epoxides to produce polyesters.[1][2][3]

Q2: What general types of catalysts are suitable for reactions with this compound?

A2: The choice of catalyst depends on the specific reaction.

  • For esterification , while the reaction can sometimes proceed without a catalyst, especially at elevated temperatures, acidic or basic catalysts can be employed. Lewis acids or protic acids can activate the anhydride.[4][5] For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[6]

  • For amidation , the reaction with amines is often facile and may not require a catalyst. However, for less reactive amines or to improve reaction rates, Lewis acids like Nb2O5 have been shown to be effective for amidation of succinic anhydrides.[7]

  • For ring-opening polymerization with epoxides, various metal-based catalysts, including zinc and magnesium complexes, are commonly used.[1][2] Organoboron compounds have also been investigated as catalysts.[3]

Q3: How does the 2-chlorophenyl substituent affect the reactivity of the oxolane-2,5-dione ring?

A3: The 2-chlorophenyl group is an electron-withdrawing group, which can influence the reactivity of the anhydride in several ways:

  • Increased Electrophilicity: The electron-withdrawing nature of the substituent can increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.

  • Steric Hindrance: The bulky aryl group can introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky nucleophiles. The position of the substituent at C3 will influence which carbonyl group is preferentially attacked.

  • Solubility: The aromatic group will affect the solubility of the molecule, which is an important consideration when choosing a reaction solvent.

Q4: What are the main side reactions to be aware of?

A4: The most common side reaction is the hydrolysis of the anhydride to the corresponding dicarboxylic acid, 3-(2-Chlorophenyl)succinic acid. This can be caused by traces of water in the reagents or solvent.[8] Polymerization of the anhydride itself can also occur under harsh conditions, such as high temperatures.[4][5] In reactions with primary amines, formation of an imide can occur, especially with heating.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Esterification/Amidation
Possible Cause Suggested Solution
Low Reactivity of Nucleophile For sterically hindered or electron-poor alcohols/amines, consider using a catalyst such as DMAP or a Lewis acid. Increase the reaction temperature, but monitor for side reactions.
Incomplete Reaction Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance If possible, use a less sterically hindered nucleophile. Alternatively, a more active catalyst system may be required.
Catalyst Inefficiency The chosen catalyst may not be optimal. Screen a variety of catalysts (e.g., different Lewis acids, organocatalysts).
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Hydrolysis to Dicarboxylic Acid Work under strictly anhydrous conditions.[8] Purification by column chromatography or recrystallization may be necessary to separate the desired product from the diacid. A basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic impurity, provided the product is not acid-sensitive.[8]
Imide Formation (with primary amines) Control the reaction temperature; imide formation is often favored at higher temperatures. Use milder reaction conditions if possible.
Polymerization Avoid excessive heating. Use a polymerization inhibitor if necessary, especially in radical-initiated reactions.[4][5]
Di-acylation (with diols or diamines) Use a large excess of the diol or diamine to favor the formation of the mono-adduct. Alternatively, use protecting group strategies.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product and Starting Material have Similar Polarity Ensure the reaction goes to completion to minimize the amount of unreacted starting material. If separation by column chromatography is difficult, consider derivatizing the product or starting material to alter its polarity.
Removal of Acidic Byproducts (e.g., succinic acid derivative) An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove acidic impurities, assuming your product is stable to these conditions.[8]
Catalyst Removal Choose a catalyst that can be easily removed (e.g., a solid-supported catalyst that can be filtered off). Some metal catalysts can be removed by washing with a specific aqueous solution (e.g., ammonium chloride).

Experimental Protocols

General Protocol for Esterification using a DMAP Catalyst

  • To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the desired alcohol (1-1.2 equivalents).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents).

  • If the alcohol is sterically hindered, dicyclohexylcarbodiimide (DCC) (1.1 equivalents) can be added at 0 °C.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, if DCC was used, filter off the dicyclohexylurea byproduct.

  • Wash the organic phase with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Amidation

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., ethyl acetate, THF, or dichloromethane).

  • Add the primary or secondary amine (1-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC). For less reactive amines, gentle heating may be required.

  • If a precipitate (the product) forms, it can be collected by filtration.

  • If the product is soluble, concentrate the reaction mixture and purify by column chromatography or recrystallization. For a more robust procedure with less reactive amines, consider refluxing in acetic acid followed by the addition of acetic anhydride.[9]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_reagent Add Nucleophile (Alcohol/Amine) start->add_reagent add_catalyst Add Catalyst (if required) add_reagent->add_catalyst react Stir at appropriate temperature add_catalyst->react monitor Monitor progress (TLC/GC/NMR) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup / Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography / Recrystallization) dry->purify end end purify->end Characterize Final Product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_low_yield start Low or No Product Yield check_reaction Is the reaction complete? (Check TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction appears complete check_reaction->complete Yes solution1 Extend reaction time / Increase temperature incomplete->solution1 solution2 Check for starting material degradation (hydrolysis) complete->solution2 solution3 Consider catalyst inefficiency or steric hindrance solution2->solution3

Caption: Troubleshooting decision tree for low product yield.

References

Preventing decomposition of 3-(2-Chlorophenyl)oxolane-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 3-(2-Chlorophenyl)oxolane-2,5-dione during storage. The primary cause of degradation for this compound, like other succinic anhydrides, is hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during storage?

A1: The primary decomposition pathway for this compound is hydrolysis. The anhydride ring is susceptible to reaction with water, which leads to the opening of the ring and the formation of 3-(2-Chlorophenyl)succinic acid.[1][2][3] This process is accelerated by the presence of moisture and alkaline conditions.[1][4]

Q2: What are the ideal storage conditions to minimize decomposition?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry environment.[5] It is crucial to protect the compound from atmospheric moisture. Storage in a desiccator with a suitable desiccant or in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] For long-term storage, maintaining a low temperature (e.g., -20°C) can further slow down the degradation process.[6]

Q3: How can I detect if my sample of this compound has started to decompose?

A3: Decomposition can be detected by monitoring the appearance of the hydrolysis product, 3-(2-Chlorophenyl)succinic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the parent compound and its degradant.[7][8][9][10] Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy may also be useful, as the hydrolysis will result in the appearance of a broad O-H stretch from the carboxylic acid and a change in the carbonyl stretching frequencies.

Q4: Can I use solvents to store this compound?

A4: Storing the compound in solution is generally not recommended due to the risk of reaction with residual water in the solvent. If a solution is necessary for experimental purposes, use a dry, aprotic solvent and prepare the solution fresh before use. Ensure the solvent is thoroughly dried over a suitable drying agent before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, stickiness) Moisture absorption and subsequent hydrolysis.Discard the affected sample. Review storage procedures and ensure the container is properly sealed and stored in a dry environment. Consider using a desiccator.
Inconsistent experimental results Partial decomposition of the starting material, leading to lower effective concentration.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If decomposition is confirmed, use a fresh, pure sample.
Appearance of a new spot on TLC or a new peak in HPLC/GC Formation of the hydrolysis product, 3-(2-Chlorophenyl)succinic acid.Confirm the identity of the new species by co-injection with a standard of the suspected degradant or by mass spectrometry. If confirmed, the material has degraded.

Stability Data

Storage Condition Timepoint Purity of this compound (%) 3-(2-Chlorophenyl)succinic acid (%)
-20°C, Desiccated 0 months99.5<0.5
6 months99.4<0.6
12 months99.20.8
4°C, Desiccated 0 months99.5<0.5
6 months98.81.2
12 months97.52.5
Room Temperature, Desiccated 0 months99.5<0.5
1 month98.02.0
3 months95.24.8
Room Temperature, Exposed to Air 0 months99.5<0.5
1 week92.17.9
1 month85.314.7

Experimental Protocol: Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

Objective: To determine the rate of hydrolysis of this compound under various storage conditions.

Materials:

  • This compound

  • Vials with airtight seals

  • Desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide)

  • Temperature-controlled storage units (-20°C, 4°C, room temperature)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Mobile phase (e.g., acetonitrile/water with a small amount of acid like phosphoric acid)

  • Reference standards for this compound and 3-(2-Chlorophenyl)succinic acid

Procedure:

  • Sample Preparation: Aliquot equal amounts of this compound into several vials.

  • Storage Conditions:

    • Condition 1 (Ideal): Place a set of vials in a desiccator stored at -20°C.

    • Condition 2 (Refrigerated): Place a set of vials in a desiccator stored at 4°C.

    • Condition 3 (Controlled Room Temperature): Place a set of vials in a desiccator stored at a controlled room temperature (e.g., 20-25°C).

    • Condition 4 (Stress): Leave a set of vials open to the atmosphere at room temperature.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 12 months).

  • Analysis:

    • At each time point, take one vial from each storage condition.

    • Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile).

    • Analyze the sample by HPLC.

    • Quantify the percentage of this compound remaining and the percentage of 3-(2-Chlorophenyl)succinic acid formed by comparing peak areas to those of the reference standards.

  • Data Recording: Record the results in a table similar to the one provided above.

Visualization of Decomposition Pathway and Prevention

Decomposition_Prevention cluster_Decomposition Decomposition Pathway cluster_Prevention Preventive Measures Compound This compound Product 3-(2-Chlorophenyl)succinic acid Compound->Product Hydrolysis Water Moisture (H2O) Water->Product Storage Cool, Dry Storage (-20°C to 4°C) Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Desiccator Desiccator

Caption: Decomposition pathway of this compound via hydrolysis and preventive storage measures.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(2-Chlorophenyl)oxolane-2,5-dione, a valuable intermediate in pharmaceutical and materials science. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as 2-(2-chlorophenyl)succinic anhydride, is a substituted succinic anhydride derivative. Its synthesis is of interest for the development of novel bioactive molecules and polymers. The core of its synthesis revolves around the formation of the 2-(2-chlorophenyl)succinic acid precursor, followed by a cyclization/dehydration step to yield the target anhydride. This guide will compare two prominent synthetic pathways:

  • Route 1: Stobbe Condensation followed by Reduction and Cyclization. This classical carbon-carbon bond-forming reaction provides a versatile entry to substituted succinic acids.

  • Route 2: Synthesis via α-Arylation of Succinic Acid Derivatives (The Miller & Long Method). This approach involves the direct introduction of the aryl group to a pre-formed succinic acid backbone.

A thorough evaluation of reaction conditions, yields, and reagent accessibility for each step is presented to facilitate an informed decision-making process.

Data Presentation: A Comparative Overview

ParameterRoute 1: Stobbe CondensationRoute 2: Miller & Long Method
Starting Materials 2-Chlorobenzaldehyde, Diethyl succinate2-Chlorobenzyl cyanide, Diethyl oxalate
Key Intermediates (2-Chlorobenzylidene)succinic acidDiethyl 2-cyano-3-(2-chlorophenyl)succinate
Overall Yield Moderate to GoodGood
Scalability Readily scalablePotentially scalable with process optimization
Reagent Hazards Strong bases (e.g., NaH, KOtBu)Sodium ethoxide, Cyanide-containing intermediate
Stereocontrol Not stereoselective in the initial condensationNot inherently stereoselective
Number of Steps 33

Experimental Protocols

Route 1: Stobbe Condensation, Reduction, and Cyclization

This route involves three distinct chemical transformations:

  • Stobbe Condensation: Formation of (2-chlorobenzylidene)succinic acid.

  • Reduction: Catalytic hydrogenation of the benzylidene double bond.

  • Cyclization: Dehydration of the substituted succinic acid to the anhydride.

Step 1: Stobbe Condensation of 2-Chlorobenzaldehyde and Diethyl Succinate

  • Reaction: A mixture of 2-chlorobenzaldehyde (1 mole) and diethyl succinate (1.2 moles) is added to a solution of potassium tert-butoxide (1.1 moles) in tert-butanol at room temperature under an inert atmosphere. The mixture is stirred for 2-4 hours.

  • Work-up: The reaction mixture is acidified with dilute hydrochloric acid. The precipitated half-ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield (2-chlorobenzylidene)succinic acid.

  • Typical Yield: 75-85%

Step 2: Catalytic Hydrogenation of (2-Chlorobenzylidene)succinic acid

  • Reaction: (2-Chlorobenzylidene)succinic acid (1 mole) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at 40-50 psi of hydrogen gas in a Parr apparatus for 4-6 hours.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 2-(2-chlorophenyl)succinic acid.

  • Typical Yield: >95%

Step 3: Cyclization to this compound

  • Reaction: 2-(2-Chlorophenyl)succinic acid (1 mole) is refluxed in an excess of acetic anhydride (3-5 moles) for 2-3 hours.

  • Work-up: The excess acetic anhydride is removed by distillation under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane.

  • Typical Yield: 80-90%

Route 2: Miller & Long Method

This route also comprises three main steps:

  • Condensation: Reaction of 2-chlorobenzyl cyanide with diethyl oxalate.

  • Hydrolysis and Decarboxylation: Conversion of the cyano-ester intermediate to the dicarboxylic acid.

  • Cyclization: Formation of the target anhydride.

Step 1: Condensation of 2-Chlorobenzyl Cyanide and Diethyl Oxalate

  • Reaction: To a solution of sodium ethoxide (1 mole) in absolute ethanol, a mixture of 2-chlorobenzyl cyanide (1 mole) and diethyl oxalate (1.1 moles) is added dropwise with stirring. The reaction mixture is refluxed for 2-3 hours.

  • Work-up: The reaction mixture is cooled and poured into dilute acid. The precipitated product, diethyl 2-cyano-3-(2-chlorophenyl)succinate, is collected by filtration.

  • Typical Yield: High

Step 2: Hydrolysis and Decarboxylation

  • Reaction: The diethyl 2-cyano-3-(2-chlorophenyl)succinate (1 mole) is hydrolyzed by refluxing with a strong acid, such as a mixture of concentrated hydrochloric acid and acetic acid, for 4-6 hours. This step effects both the hydrolysis of the ester and cyano groups and the decarboxylation of the resulting β-keto acid.

  • Work-up: The reaction mixture is cooled, and the precipitated 2-(2-chlorophenyl)succinic acid is collected by filtration and washed with water.

  • Typical Yield: Good

Step 3: Cyclization to this compound

  • Protocol: The protocol is identical to Step 3 of Route 1, involving refluxing the 2-(2-chlorophenyl)succinic acid in acetic anhydride.

  • Typical Yield: 80-90%

Mandatory Visualizations

Synthesis_Routes cluster_route1 Route 1: Stobbe Condensation cluster_route2 Route 2: Miller & Long Method 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Stobbe Condensation Stobbe Condensation 2-Chlorobenzaldehyde->Stobbe Condensation Diethyl succinate Diethyl succinate Diethyl succinate->Stobbe Condensation (2-Chlorobenzylidene)succinic acid (2-Chlorobenzylidene)succinic acid Stobbe Condensation->(2-Chlorobenzylidene)succinic acid Catalytic Hydrogenation Catalytic Hydrogenation (2-Chlorobenzylidene)succinic acid->Catalytic Hydrogenation 2-(2-Chlorophenyl)succinic acid_R1 2-(2-Chlorophenyl)succinic acid Catalytic Hydrogenation->2-(2-Chlorophenyl)succinic acid_R1 Cyclization (Acetic Anhydride) Cyclization (Acetic Anhydride) 2-(2-Chlorophenyl)succinic acid_R1->Cyclization (Acetic Anhydride) Target_R1 This compound Cyclization (Acetic Anhydride)->Target_R1 2-Chlorobenzyl cyanide 2-Chlorobenzyl cyanide Condensation Condensation 2-Chlorobenzyl cyanide->Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Condensation Intermediate Ester Diethyl 2-cyano-3-(2-chlorophenyl)succinate Condensation->Intermediate Ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate Ester->Hydrolysis & Decarboxylation 2-(2-Chlorophenyl)succinic acid_R2 2-(2-Chlorophenyl)succinic acid Hydrolysis & Decarboxylation->2-(2-Chlorophenyl)succinic acid_R2 Cyclization (Acetic Anhydride)_R2 Cyclization (Acetic Anhydride) 2-(2-Chlorophenyl)succinic acid_R2->Cyclization (Acetic Anhydride)_R2 Target_R2 This compound Cyclization (Acetic Anhydride)_R2->Target_R2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Stobbe_Mechanism Succinate Ester Succinate Ester Base Base Succinate Ester->Base Deprotonation Enolate Enolate Base->Enolate Aldol Addition Aldol Addition Enolate->Aldol Addition 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->Aldol Addition Alkoxide Intermediate Alkoxide Intermediate Aldol Addition->Alkoxide Intermediate Lactonization Lactonization Alkoxide Intermediate->Lactonization Intramolecular attack gamma-Lactone gamma-Lactone Lactonization->gamma-Lactone Ring Opening Ring Opening gamma-Lactone->Ring Opening Base-catalyzed elimination Half-ester Product (2-Chlorobenzylidene)succinic acid half-ester Ring Opening->Half-ester Product

Caption: Simplified mechanism of the Stobbe condensation for the formation of the succinic acid precursor.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Stobbe Condensation) is a well-established and versatile method. The starting materials are readily available, and the reaction conditions are generally manageable on a laboratory scale. The high yield of the hydrogenation step is a significant advantage.

Route 2 (Miller & Long Method) provides an alternative approach that may offer advantages in terms of overall yield, although it involves the use of a cyanide-containing intermediate, which requires specific handling precautions.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, equipment, scale of the synthesis, and safety considerations. For general laboratory preparations, the Stobbe condensation route offers a robust and reliable option. For process development and large-scale synthesis, a more detailed cost and hazard analysis of both routes would be necessary.

A Comparative Analysis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives, using a representative compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (referred to as Compound 6 in key studies), as a primary example. Due to the limited availability of public data on 3-(2-Chlorophenyl)oxolane-2,5-dione derivatives, this guide focuses on the closely related and well-studied pyrrolidine-2,5-dione analogues. The performance of these derivatives is compared against the established antiepileptic drugs (AEDs), valproic acid and ethosuximide.

Executive Summary

Derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione have demonstrated significant potential as both anticonvulsant and analgesic agents in preclinical studies. Notably, Compound 6 exhibits superior efficacy in several seizure models when compared to valproic acid, a widely used AED. Furthermore, these derivatives show a promising safety profile with low neurotoxicity and hepatotoxicity in initial in vitro screens. The primary mechanism of action for their anticonvulsant effects appears to be the modulation of neuronal voltage-sensitive sodium and calcium channels.

In Vivo Performance: Anticonvulsant and Analgesic Activity

The anticonvulsant and analgesic properties of 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives have been evaluated in various rodent models. The data presented below summarizes the median effective dose (ED50) in key seizure and pain models, offering a direct comparison with standard AEDs.

CompoundMaximal Electroshock (MES) Test ED50 (mg/kg)6 Hz (32 mA) Test ED50 (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) TestAntinociceptive Activity (Formalin Test)
Compound 6 68.30[1]28.20[1]Showed protectionSignificant analgesic effect[1]
Valproic Acid 252.74[1]130.64[1]Standard referenceKnown analgesic properties
Ethosuximide Not typically effectiveLess effective than VPAStandard referenceLimited analgesic effect

Key Findings:

  • Superior Anticonvulsant Potency: Compound 6 demonstrated a significantly lower ED50 in both the MES and 6 Hz seizure tests compared to valproic acid, indicating a much higher potency in preventing the spread of seizures and in a model of pharmacoresistant epilepsy, respectively.[1]

  • Broad-Spectrum Potential: The activity of these derivatives across multiple seizure models (MES for generalized tonic-clonic seizures, 6 Hz for psychomotor seizures, and scPTZ for absence-like seizures) suggests a broad spectrum of potential clinical applications.

  • Analgesic Efficacy: The demonstration of antinociceptive activity in the formalin test suggests a dual therapeutic potential for these compounds in treating both epilepsy and associated pain comorbidities.[1]

In Vitro and In Vivo Safety Profile

Preliminary safety assessments of 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives indicate a favorable toxicological profile.

AssayCompound 6 & 19Doxorubicin (Positive Control)
In Vitro Hepatotoxicity (HepG2 cells) No significant cytotoxic effect up to 10 μM.[1]Significant toxicity at 10 μM.[1]
In Vitro Neurotoxicity (SH-SY5Y cells) No significant cytotoxic effect up to 10 μM.[1]Significant toxicity at 10 μM.[1]

Key Findings:

  • Low Cytotoxicity: The tested derivatives showed no significant toxicity to liver and neuronal cell lines at concentrations where they are expected to be pharmacologically active, suggesting a good preliminary safety window.[1]

Mechanism of Action

The anticonvulsant effects of the most active compound, Compound 6, are believed to be mediated through its interaction with key neuronal ion channels.

Compound6 Compound 6 NaChannel Voltage-Sensitive Sodium Channels (Site 2) Compound6->NaChannel Inhibits CaChannel L-type Calcium Channels Compound6->CaChannel Inhibits NeuronalExcitability Decreased Neuronal Excitability NaChannel->NeuronalExcitability Leads to CaChannel->NeuronalExcitability Leads to SeizureSuppression Suppression of Seizure Activity NeuronalExcitability->SeizureSuppression

Proposed mechanism of anticonvulsant action for Compound 6.

Binding assays have indicated that Compound 6 interacts with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[1] By inhibiting these channels, the compound likely reduces excessive neuronal firing, thereby suppressing seizure activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Anticonvulsant Screening

The general workflow for in vivo anticonvulsant screening involves several stages, from initial screening to determination of efficacy and toxicity.

cluster_screening Anticonvulsant Screening cluster_characterization Efficacy & Toxicity MES Maximal Electroshock (MES) Test ED50 ED50 Determination MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 SixHz 6 Hz Test SixHz->ED50 Rotarod Neurotoxicity (Rotarod Test) ED50->Rotarod

References

Unveiling the Anticancer Potential of 3-(2-Chlorophenyl)oxolane-2,5-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive exploration of various heterocyclic scaffolds. Among these, the succinimide (oxolane-2,5-dione) core has emerged as a promising framework for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of succinimide analogs, with a focus on derivatives bearing a substituted phenyl group, akin to the 3-(2-chlorophenyl)oxolane-2,5-dione structure. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the rational design of new anticancer drug candidates.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of a series of novel dicarboximide derivatives, which are structurally related to 3-aryloxolane-2,5-diones, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potential. The data, summarized in the table below, reveals critical insights into the structure-activity relationships of these compounds.

Compound IDCore StructureR1R2R3R4IC50 (µM) vs. HeLaIC50 (µM) vs. K562IC50 (µM) vs. MOLT-4IC50 (µM) vs. HUVEC (Normal Cells)
1b Imide 1HHHH>100>100720
1e Imide 1HHPhPh83.25.83.1
1f Imide 1HHEtEt28184018
1h Imide 1MeMeHH105452025
1i Imide 1MeMePhPh42351515
2c Imide 2----4.12.14.23.5
2d Imide 2----5.22.54.84.1
2f Imide 2----5.93.15.54.9
3c Imide 3----2.81.93.92.5
3d Imide 3----3.52.24.13.2
3f Imide 3----4.22.84.94

Data extracted from "New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells".[1]

Structure-Activity Relationship (SAR) Insights:

The presented data highlights several key SAR trends:

  • Impact of Phenyl Substitution: A significant increase in cytotoxic activity is observed with the introduction of phenyl groups (Compound 1e vs. 1b ). This suggests that the aryl moiety plays a crucial role in the anticancer efficacy, likely through interactions with the biological target.

  • Influence of Alkyl Substitution: The presence of ethyl groups (Compound 1f ) also enhances activity compared to the unsubstituted analog (1b ), though to a lesser extent than phenyl groups. Methyl substitutions (Compound 1h ) show a more modest improvement.

  • Effect of the Imide Core Structure: Derivatives built on Imide 2 and Imide 3 scaffolds (compounds 2c, 2d, 2f, 3c, 3d, 3f ) generally exhibit superior potency across all tested cancer cell lines compared to the Imide 1 series. This underscores the importance of the core heterocyclic system in determining the overall activity.

  • Selectivity: While many of the potent compounds also show considerable toxicity towards normal HUVEC cells, some derivatives display a degree of selectivity. For instance, compound 1b is significantly more toxic to the MOLT-4 leukemia cell line than to normal cells. Further optimization of the structure could lead to improved cancer cell-specific targeting.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the succinimide analogs.

Cell Culture and Maintenance
  • Cell Lines: Human cervical carcinoma (HeLa), human myelogenous leukemia (K562), human T-lymphoid (MOLT-4), and human umbilical vein endothelial cells (HUVEC) were used.

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizing the Research Workflow and Potential Mechanisms

To better understand the process of structure-activity relationship studies and the potential biological pathways affected by these compounds, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Lead Compound (e.g., 3-Aryl-oxolane-2,5-dione) analog_synthesis Analog Synthesis (Modification of Substituents) start->analog_synthesis in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) analog_synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar_analysis SAR Analysis (Identify Key Structural Features) in_vivo->sar_analysis optimization Lead Optimization (Design of More Potent Analogs) sar_analysis->optimization optimization->analog_synthesis Iterative Improvement

Caption: General workflow of a structure-activity relationship (SAR) study.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 (Initiator Caspase) pro_caspase8->caspase8 activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 succinimide Succinimide Analogs dna_damage DNA Damage / Stress succinimide->dna_damage bax_bak Bax/Bak dna_damage->bax_bak activation bcl2 Bcl-2 (Anti-apoptotic) dna_damage->bcl2 inhibition mitochondrion Mitochondrion bax_bak->mitochondrion pore formation cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 recruits caspase9 Caspase-9 (Initiator Caspase) pro_caspase9->caspase9 activation caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner Caspase) pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of action via induction of apoptosis.

References

A Comparative Analysis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Comparative Data of Synthesized Derivatives

The following table summarizes the key physicochemical and biological data for a selection of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide derivatives, allowing for a clear comparison of their properties.[1]

Compound IDMolecular FormulaYield (%)Melting Point (°C)Anticonvulsant Activity (MES test, ED₅₀ mg/kg)
5 C₂₂H₂₁ClFN₃O₃34.8125.0–127.0>100
6 C₂₂H₂₁FN₄O₃34.8125.0–127.068.30
8 C₂₂H₂₁Cl₂N₃O₃30.085.0–87.5>100

Experimental Protocols

General Synthesis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide Derivatives

The synthesis of the title compounds involves a multi-step process, beginning with the formation of a pyrrolidine-2,5-dione-acetic acid intermediate, followed by coupling with various piperazine derivatives.[1]

Step 1: Synthesis of 3-(2-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid (3) This intermediate is synthesized to serve as the core structure for subsequent derivatization. The reported yield for this step is 75.0%.[1]

Step 2: Synthesis of the final amide derivatives (e.g., compounds 5, 6, 8) The carboxylic acid intermediate (3) is coupled with the respective substituted piperazines to yield the final amide products. For example, (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (5) was synthesized with a yield of 34.8%.[1]

Anticonvulsant Activity Screening

The anticonvulsant properties of the synthesized compounds were evaluated using standard animal models of epilepsy.

  • Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. The median effective dose (ED₅₀) is determined, which is the dose required to protect 50% of the animals from the seizure.[1]

  • Psychomotor (6 Hz) Seizure Test: This model is used to screen for activity against psychomotor seizures.[1]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test identifies compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.[1]

Antinociceptive Activity Assessment

Selected compounds with promising anticonvulsant activity were further evaluated for their potential to alleviate pain.

  • Formalin Test: This is a model of tonic pain that involves injecting a dilute formalin solution into the paw of the animal and observing the pain-related behaviors. This test allows for the assessment of the compound's effect on both neurogenic and inflammatory pain.[1]

Visualized Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the general synthetic workflow and the proposed mechanism of action for the most active compounds.

G cluster_synthesis Synthetic Workflow cluster_testing Biological Evaluation start Starting Materials intermediate 3-(2-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid start->intermediate Synthesis final_products Final Amide Derivatives (e.g., 5, 6, 8) intermediate->final_products Amide Coupling piperazines Substituted Piperazines piperazines->final_products anticonvulsant Anticonvulsant Screening (MES, 6Hz, scPTZ) final_products->anticonvulsant antinociceptive Antinociceptive Screening (Formalin Test) anticonvulsant->antinociceptive Promising Compounds data Data Analysis (ED50, Protective Index) anticonvulsant->data antinociceptive->data

Caption: General workflow for the synthesis and biological evaluation of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives.

G cluster_mechanism Proposed Mechanism of Action compound6 Compound 6 na_channel Voltage-Sensitive Sodium Channels (Site 2) compound6->na_channel Interaction ca_channel L-type Calcium Channels compound6->ca_channel Interaction neuronal_activity Reduced Neuronal Excitability na_channel->neuronal_activity Inhibition leads to ca_channel->neuronal_activity Inhibition leads to anticonvulsant_effect Anticonvulsant Effect neuronal_activity->anticonvulsant_effect

Caption: Proposed mechanism of action for the most active compound, which involves interaction with ion channels.[1]

Conclusion

The derivatives of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione exhibit a range of biological activities, with certain substitutions leading to potent anticonvulsant and antinociceptive effects.[1] Compound 6 , in particular, emerged as a promising candidate with a more favorable efficacy and safety profile than the reference drug, valproic acid, in the MES and 6 Hz seizure models.[1] The proposed mechanism of action for this compound involves the modulation of neuronal voltage-gated sodium and calcium channels.[1] This comparative guide highlights the therapeutic potential of this class of compounds and provides a foundation for the design and development of novel central nervous system agents. Further investigation into the oxolane-2,5-dione analogs is warranted to explore the impact of the heterocyclic core on the observed biological activities.

References

Benchmarking 3-(2-Chlorophenyl)oxolane-2,5-dione: A Comparative Guide to Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an objective comparison of 3-(2-Chlorophenyl)oxolane-2,5-dione and its precursors against alternative synthetic strategies for the introduction of a 3-(2-chlorophenyl)succinic acid moiety, a key structural motif in various pharmacologically active compounds.

Introduction to this compound

This compound, a substituted succinic anhydride, serves as a reactive intermediate for the covalent modification of proteins, derivatization of APIs, and as a building block in the synthesis of more complex molecules. Its utility stems from the electrophilic nature of the anhydride ring, which is susceptible to nucleophilic attack, and the specific stereoelectronic properties imparted by the 2-chlorophenyl substituent. The primary route to this intermediate involves the synthesis of its corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid, followed by cyclization.

Primary Synthetic Route: Friedel-Crafts Acylation

The established method for the synthesis of the precursor, 2-(2-chlorophenyl)succinic acid, proceeds via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This reaction is followed by a reduction of the resulting keto-acid.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Chlorobenzene

A mixture of chlorobenzene and succinic anhydride is treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as nitrobenzene or carbon disulfide. The reaction is heated to facilitate the acylation process. Following the reaction, an acidic workup is performed to yield 4-(2-chlorophenyl)-4-oxobutanoic acid.

Step 2: Reduction of the Keto-acid

The intermediate keto-acid is then subjected to a reduction reaction, such as a Clemmensen or Wolff-Kishner reduction, to convert the ketone functionality to a methylene group, affording 2-(2-chlorophenyl)succinic acid.

Step 3: Cyclization to this compound

The final step involves the dehydration of the succinic acid derivative, typically by heating with a dehydrating agent like acetyl chloride or acetic anhydride, to form the target cyclic anhydride.

Alternative Synthetic Intermediates and Pathways

Several alternative strategies exist for the synthesis of 3-arylsuccinic acid derivatives, which can be considered as benchmarks against the Friedel-Crafts approach.

Stobbe Condensation

The Stobbe condensation offers a direct route to alkylidene succinic acids or their esters, which can then be reduced to the desired 3-arylsuccinic acids.[1][2] This method involves the base-catalyzed condensation of an aldehyde or ketone with a succinic ester.[1]

Perkin and Related Condensations

The Perkin reaction and its modifications, such as the Doebner condensation, can be employed to generate cinnamic acid derivatives from aromatic aldehydes.[3][4][5] These unsaturated acids can then be subjected to a Michael addition with a cyanide nucleophile, followed by hydrolysis, to yield the target succinic acid structure.

Comparative Performance Data

The following table summarizes the key performance indicators for the primary synthetic route and its alternatives. It is important to note that the yields and conditions for the alternatives are based on analogous reactions and may vary for the specific synthesis of 2-(2-chlorophenyl)succinic acid.

ParameterFriedel-Crafts RouteStobbe CondensationPerkin/Doebner Route
Starting Materials Chlorobenzene, Succinic Anhydride2-Chlorobenzaldehyde, Diethyl Succinate2-Chlorobenzaldehyde, Malonic Acid
Key Steps 3 (Acylation, Reduction, Cyclization)2-3 (Condensation, Reduction, Cyclization)3-4 (Condensation, Michael Addition, Hydrolysis, Cyclization)
Typical Overall Yield Moderate to GoodModerateModerate
Reagent Stoichiometry Excess Lewis Acid often requiredStoichiometric base requiredCatalytic base often sufficient
Reaction Conditions Harsh (strong Lewis acid, heat)Basic conditionsBasic conditions, may require heat
Substrate Scope Sensitive to electron-withdrawing groupsBroad for aldehydes and ketonesBroad for aromatic aldehydes
Key Advantages Utilizes readily available starting materialsDirect formation of C-C bond at desired positionWell-established for cinnamic acid synthesis
Key Disadvantages Use of stoichiometric, corrosive Lewis acid; potential for isomeric byproductsRequires a strong base; potential for side reactionsMulti-step process with potentially hazardous intermediates (e.g., cyanide)

Visualizing Synthetic Pathways

The logical flow of the discussed synthetic strategies can be visualized using the following diagrams.

Friedel_Crafts_Route start Chlorobenzene + Succinic Anhydride intermediate1 4-(2-chlorophenyl)-4-oxobutanoic acid start->intermediate1 AlCl3 intermediate2 2-(2-chlorophenyl)succinic acid intermediate1->intermediate2 Reduction product This compound intermediate2->product Dehydration Stobbe_Condensation_Route start 2-Chlorobenzaldehyde + Diethyl Succinate intermediate1 Ethyl 3-(2-chlorobenzylidene)succinate start->intermediate1 Base (e.g., NaOEt) intermediate2 2-(2-chlorophenyl)succinic acid intermediate1->intermediate2 Reduction & Hydrolysis product This compound intermediate2->product Dehydration

References

Efficacy and toxicity studies of compounds derived from 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profile of novel 3-(2-Chlorophenyl)oxolane-2,5-dione derivatives, benchmarked against established anticonvulsant and analgesic agents.

This guide provides a detailed comparison of the efficacy and toxicity of compounds derived from this compound against commonly used therapeutic alternatives. The data presented is compiled from preclinical studies to assist in the evaluation of their potential as novel therapeutic agents for epilepsy and neuropathic pain.

Efficacy Analysis: Anticonvulsant and Antinociceptive Properties

Compounds derived from this compound have demonstrated significant anticonvulsant and antinociceptive activities in established rodent models. The following tables summarize the median effective doses (ED50) in standard anticonvulsant screening models and the antinociceptive effects in the formalin test, comparing them with Valproic Acid, Carbamazepine, Gabapentin, and Pregabalin.

Table 1: Anticonvulsant Efficacy in Mice

CompoundMES ED50 (mg/kg)6 Hz ED50 (mg/kg)scPTZ ED50 (mg/kg)
This compound Derivative (Compound 6) 68.30[1]28.20[1]> 100[1]
Valproic Acid252.74[1]130.64[1]~200-300
Carbamazepine~8-10.5[2][3]Ineffective> 50
GabapentinIneffectiveIneffectiveIneffective
PregabalinIneffectiveIneffectiveIneffective

Note: Data for comparator drugs are compiled from various sources and may show variability. The this compound derivative (Compound 6) shows notable potency in the MES and 6 Hz models, suggesting efficacy against generalized tonic-clonic and pharmacoresistant seizures.

Table 2: Antinociceptive Efficacy in the Mouse Formalin Test (Late Phase)

CompoundDose (mg/kg)% Inhibition of Nociceptive Behavior
This compound Derivative (Compound 6) 5Significant antinociceptive effect
Valproic Acid200Anticonvulsant activity observed[4]
Carbamazepine20-40Efficacy in neuropathic pain models[2]
Gabapentin22.9 (ED50)[5]Dose-dependent inhibition[5][6]
Pregabalin10-30Significant reduction in nociceptive response[7]

Note: The this compound derivative (Compound 6) demonstrates a significant antinociceptive effect, indicating potential for treating inflammatory and neuropathic pain.

Toxicity Profile: In Vitro Assessment

The safety profile of a drug candidate is as crucial as its efficacy. The following tables summarize the in vitro neurotoxicity and hepatotoxicity of the this compound derivative and its comparators.

Table 3: In Vitro Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells

CompoundIC50 (µM)
This compound Derivative No significant cytotoxic effect observed[1]
Valproic Acid7500[1][8]
Carbamazepine>500[9]
GabapentinNo direct cytotoxic effects observed
PregabalinNo direct cytotoxic effects observed

Table 4: In Vitro Hepatotoxicity in HepG2 Human Hepatoma Cells

CompoundIC50 (µM)
This compound Derivative No significant cytotoxic effect observed[1]
Valproic AcidInduces cytotoxicity[4][10][11][12]
CarbamazepineAssociated with hepatotoxicity[13][14]
GabapentinData not readily available
PregabalinData not readily available

Note: Preliminary in vitro studies suggest a favorable safety profile for the this compound derivative, with no significant cytotoxicity observed in neuronal and hepatic cell lines at the tested concentrations. In contrast, some established drugs like Valproic Acid and Carbamazepine are known to have potential for neurotoxicity and hepatotoxicity.[1][4][8][9][10][11][12][13][14]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the this compound derivatives appears to be the modulation of voltage-gated ion channels.

Interaction with Voltage-Gated Ion Channels

The lead compound from the this compound series has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels.[1] This dual action likely contributes to its broad-spectrum anticonvulsant and antinociceptive effects. By blocking these channels, the compound can reduce neuronal hyperexcitability, a key factor in both epilepsy and neuropathic pain.

Mechanism_of_Action cluster_Compound This compound Derivative cluster_Channels Ion Channels cluster_Effects Cellular Effects cluster_Outcomes Therapeutic Outcomes Compound Derivative Compound Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Inhibition Ca_Channel L-type Voltage-Gated Calcium Channel Compound->Ca_Channel Inhibition Neuron_Excitability Decreased Neuronal Hyperexcitability Na_Channel->Neuron_Excitability Reduces Na+ Influx Ca_Channel->Neuron_Excitability Reduces Ca2+ Influx Anticonvulsant Anticonvulsant Effect Neuron_Excitability->Anticonvulsant Antinociceptive Antinociceptive Effect Neuron_Excitability->Antinociceptive Experimental_Workflow_InVivo cluster_Anticonvulsant Anticonvulsant Assays cluster_Antinociceptive Antinociceptive Assay cluster_Data Data Collection start Rodent Model (Mouse) MES MES Test start->MES SixHz 6 Hz Test start->SixHz scPTZ scPTZ Test start->scPTZ Formalin Formalin Test start->Formalin ED50 Determine ED50 MES->ED50 SixHz->ED50 scPTZ->ED50 Pain_Score Measure Pain Behavior Formalin->Pain_Score Experimental_Workflow_InVitro cluster_CellLines Cell Lines cluster_Treatment Compound Treatment cluster_Analysis Viability Analysis start Cell Culture SHSY5Y SH-SY5Y (Neurotoxicity) start->SHSY5Y HepG2 HepG2 (Hepatotoxicity) start->HepG2 Incubation Incubation with Test Compound SHSY5Y->Incubation HepG2->Incubation ViabilityAssay MTT/MTS Assay Incubation->ViabilityAssay IC50 Calculate IC50 ViabilityAssay->IC50

References

A Comparative Guide to 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives and Alternative Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant and antinociceptive properties of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives with the established antiepileptic drug, Valproic Acid. The data presented is derived from peer-reviewed studies to facilitate an objective evaluation for research and drug development purposes.

Performance Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives was evaluated in rodent models using standard preclinical screens: the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. These tests are indicative of a compound's potential to treat generalized tonic-clonic seizures and drug-resistant partial seizures.

The most active compound from the studied series was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) . A summary of its performance compared to Valproic Acid is presented below.

CompoundMES Test ED₅₀ (mg/kg)6 Hz (32 mA) Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI) MESProtective Index (PI) 6 Hz
Compound 6 68.3028.20> 300258.43.789.16
Valproic Acid 252.74130.64158.5426.31.693.26
  • ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.

  • Protective Index (PI): Calculated as TD₅₀/ED₅₀. A higher PI suggests a better safety profile.

As the data indicates, Compound 6 demonstrates significantly higher potency and a more favorable safety profile in the MES and 6 Hz seizure models compared to Valproic Acid[1].

Antinociceptive Activity Profile

Given that many anticonvulsant drugs also exhibit efficacy in managing neuropathic pain, the antinociceptive properties of promising compounds were investigated using the formalin test in mice. This test has two distinct phases: an early, acute phase reflecting direct nociceptor stimulation, and a late, tonic phase involving inflammatory processes and central sensitization.

Compound (Dose)Early Phase (% Inhibition of Pain Response)Late Phase (% Inhibition of Pain Response)
Compound 6 (10 mg/kg) 35.4%58.1%
Compound 19 (10 mg/kg) 28.7%45.2%

Compound 6 showed notable activity in both phases, with a more pronounced effect in the late phase, suggesting potential anti-inflammatory and anti-sensitizing properties relevant to chronic pain states[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Anticonvulsant Screening

Animals: Male albino mice (20-25 g) were used for all anticonvulsant tests. Animals were housed under standard laboratory conditions with free access to food and water.

Drug Administration: Test compounds were suspended in a 1% Tween 80 solution and administered intraperitoneally (i.p.) 60 minutes before the tests.

  • Maximal Electroshock (MES) Test:

    • An electrical stimulus (0.2 s, 500 V, 50 Hz) is delivered via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • Protection is defined as the absence of this tonic extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg.

    • This dose induces clonic seizures lasting for at least 5 seconds in control animals.

    • The test compound is considered active if it prevents the occurrence of these clonic seizures.

  • 6 Hz Seizure Test:

    • A constant current electrical stimulus (32 mA, 6 Hz, 0.2 ms pulse width, 3 s duration) is delivered via corneal electrodes.

    • The endpoint is the observation of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of these seizure manifestations.

Antinociceptive Screening

Formalin Test:

  • Mice are injected with 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • The amount of time the animal spends licking the injected paw is recorded in two phases:

    • Early Phase: 0-5 minutes post-injection.

    • Late Phase: 15-30 minutes post-injection.

  • A reduction in licking time compared to vehicle-treated controls indicates antinociceptive activity.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the anticonvulsant and antinociceptive screening protocols.

Anticonvulsant_Screening_Workflow cluster_prep Preparation cluster_testing Testing cluster_assays Anticonvulsant Assays cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Compound Preparation (in 1% Tween 80) Animal_Acclimatization->Drug_Preparation Drug_Administration Intraperitoneal (i.p.) Administration Drug_Preparation->Drug_Administration Waiting_Period 60 min Waiting Period Drug_Administration->Waiting_Period MES_Test MES Test Waiting_Period->MES_Test scPTZ_Test scPTZ Test Waiting_Period->scPTZ_Test Hz_Test 6 Hz Test Waiting_Period->Hz_Test Observation Observe Seizure Endpoint MES_Test->Observation scPTZ_Test->Observation Hz_Test->Observation Data_Recording Record Protection (%) Observation->Data_Recording ED50_Calculation Calculate ED₅₀ Data_Recording->ED50_Calculation

Caption: Workflow for in vivo anticonvulsant activity screening.

Antinociceptive_Screening_Workflow cluster_prep Preparation cluster_testing Testing cluster_observation Observation Phases cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Compound Preparation Animal_Acclimatization->Drug_Preparation Drug_Administration Drug Administration Drug_Preparation->Drug_Administration Waiting_Period Waiting Period Drug_Administration->Waiting_Period Formalin_Injection Formalin Injection (2.5% into hind paw) Waiting_Period->Formalin_Injection Early_Phase Early Phase (0-5 min) Formalin_Injection->Early_Phase Late_Phase Late Phase (15-30 min) Formalin_Injection->Late_Phase Record_Licking_Time Record Paw Licking Time Early_Phase->Record_Licking_Time Late_Phase->Record_Licking_Time Calculate_Inhibition Calculate % Inhibition Record_Licking_Time->Calculate_Inhibition

Caption: Workflow for the formalin-induced antinociceptive test.

Proposed Mechanism of Action

The study on 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives suggests that the most probable molecular mechanism of action for the most active compound (Compound 6) involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels[1]. This is distinct from, yet shares some similarities with, the multifaceted mechanism of Valproic Acid.

Mechanism_of_Action cluster_compound6 Compound 6 cluster_valproic_acid Valproic Acid cluster_outcome Neurophysiological Outcome C6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl) piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione Na_Channel Voltage-Gated Sodium Channel (Site 2) C6->Na_Channel Inhibition Ca_Channel L-type Calcium Channel C6->Ca_Channel Inhibition Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibition VPA_Na_Channel Voltage-Gated Sodium Channels VPA->VPA_Na_Channel Blockade T_Ca_Channel T-type Calcium Channels VPA->T_Ca_Channel Inhibition HDAC Histone Deacetylases VPA->HDAC Inhibition Increased_Inhibition Increased GABAergic Inhibition GABA_T->Increased_Inhibition VPA_Na_Channel->Reduced_Excitability T_Ca_Channel->Reduced_Excitability HDAC->Reduced_Excitability Gene Expression Modulation Increased_Inhibition->Reduced_Excitability

Caption: Proposed mechanisms of action for Compound 6 and Valproic Acid.

Conclusion

The investigated 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives, particularly Compound 6, present as promising candidates for further preclinical development as anticonvulsant and antinociceptive agents. Their superior potency and improved safety index in initial screenings compared to the established drug Valproic Acid warrant more extensive investigation into their pharmacokinetic profiles, detailed mechanisms of action, and efficacy in a broader range of seizure and pain models. This guide provides foundational data to support such future research endeavors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(2-Chlorophenyl)oxolane-2,5-dione, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Summary of Key Safety Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, safety and disposal protocols are based on guidelines for handling chlorinated organic compounds. These substances are generally treated as hazardous.

ParameterInformation
Chemical Class Chlorinated Organic Compound, Oxolane derivative
Primary Hazard Assumed to be toxic and environmentally persistent.
Incompatibilities Strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
General Disposal Guideline Treat as hazardous chemical waste. Do not dispose down the drain or in regular trash.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Conduct all handling and preparation for disposal within a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).

  • The label on the waste container should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Do not mix this waste with other types of chemical waste, particularly incompatible substances such as strong oxidizing agents, acids, or bases.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from heat sources and direct sunlight.

4. Arrangement for Professional Disposal:

  • Disposal of chlorinated organic compounds must be handled by a licensed hazardous waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or the disposal company with all necessary information about the waste, including the chemical name and quantity.

5. Recommended Disposal Method:

  • The standard and most environmentally sound method for the disposal of chlorinated organic residues is high-temperature incineration.[3] This process decomposes the compound into less harmful gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution.[3]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_hazardous Is the waste a chlorinated organic compound? start->is_hazardous treat_hazardous Treat as Hazardous Waste is_hazardous->treat_hazardous Yes ppe Wear appropriate PPE (gloves, goggles, lab coat) treat_hazardous->ppe segregate Segregate and collect in a labeled, compatible container ppe->segregate store Store in a designated waste accumulation area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 3-(2-Chlorophenyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)oxolane-2,5-dione was not available at the time of this writing. The following guidance is based on the general hazards associated with chlorinated organic compounds and data from structurally similar molecules. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given its chemical structure—a chlorinated aromatic compound combined with a lactone ring—this compound is presumed to be hazardous. Potential hazards include skin and eye irritation, allergic skin reactions, and potential toxicity if ingested or inhaled. Halogenated organic compounds can also pose environmental hazards.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact, which may cause irritation or allergic reactions.[2]
Body Protection A lab coat worn over personal clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any vapors or dust, which could be harmful.[2][3]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

  • Spills: In case of a small spill, carefully clean the area using an absorbent material and place the waste in a designated, sealed container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Plan:

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]

Table 2: Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Solid Compound Labeled hazardous waste container for halogenated organic solids.Collect all solid waste, including contaminated weighing paper and spatulas, in a designated, sealed container.
Contaminated Labware Labeled hazardous waste container for halogenated organic waste.Rinse contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate in a designated liquid hazardous waste container. Dispose of heavily contaminated disposable labware as solid waste.
Liquid Solutions Labeled hazardous waste container for halogenated organic liquids.Collect all solutions containing the compound in a designated, sealed container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh Proceed to handling handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Equipment handling_reaction->cleanup_decon Experiment complete cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste end End of Process cleanup_waste->end Properly Labeled and Stored

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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3-(2-Chlorophenyl)oxolane-2,5-dione
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Reactant of Route 2
3-(2-Chlorophenyl)oxolane-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.